Methyl 6-cyano-1H-indazole-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-cyano-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c1-15-10(14)9-7-3-2-6(5-11)4-8(7)12-13-9/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOGUWNGTCDAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696366 | |
| Record name | Methyl 6-cyano-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-07-2 | |
| Record name | Methyl 6-cyano-1H-indazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-cyano-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate
Foreword: The Strategic Importance of the Indazole Nucleus
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Its derivatives are integral to numerous therapeutic agents, exhibiting activities such as anti-tumor, anti-inflammatory, and potent serotonin 5-HT3 receptor antagonism.[1] Methyl 6-cyano-1H-indazole-3-carboxylate, in particular, serves as a highly versatile intermediate. The cyano and carboxylate functionalities at the 6- and 3-positions, respectively, offer orthogonal handles for molecular elaboration, making it a coveted building block for the synthesis of complex pharmaceutical candidates and chemical probes. This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway to this key intermediate, grounded in established chemical principles and supported by detailed procedural insights.
Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design
A retrosynthetic analysis of the target molecule, Methyl 6-cyano-1H-indazole-3-carboxylate (I), logically deconstructs the molecule to reveal a practical forward synthesis. The core indazole ring system can be disconnected through a key C-N bond formation, a transformation classically achieved via intramolecular cyclization of a diazotized aniline derivative. This leads us back to a substituted o-aminobenzoic acid ester (II). The ester and cyano groups are strategically positioned on the aniline ring, which serves as the foundational precursor. This retrosynthetic blueprint points towards a synthesis commencing with an appropriately substituted aniline, such as a methyl 2-amino-5-cyanobenzoate derivative.
Caption: Retrosynthetic analysis of Methyl 6-cyano-1H-indazole-3-carboxylate.
The Core Synthetic Pathway: A Modified Japp-Klingemann Approach
The most direct and industrially scalable route to 1H-indazole-3-carboxylic acid derivatives relies on the intramolecular cyclization of a diazotized o-aminophenylacetic acid derivative. This can be considered a variation of the classical Japp-Klingemann reaction, which traditionally involves the reaction of a diazonium salt with a β-keto-ester to form a hydrazone intermediate that can then be cyclized.[2][3] In this streamlined approach, the diazotization of the amino group of a suitable precursor, such as methyl 2-amino-5-cyanobenzoate, initiates a cascade that leads directly to the indazole ring system.
Mechanistic Insights: The Chemistry Behind the Transformation
The synthesis proceeds through two key mechanistic stages: diazotization and intramolecular cyclization.
-
Diazotization: The process is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically glacial acetic acid or a mineral acid.[4] The primary aromatic amine of the starting material attacks the protonated nitrous acid to form an N-nitrosamine intermediate. Subsequent protonation and dehydration yield a highly reactive aryldiazonium salt. This step is critically temperature-dependent and is typically conducted at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[4]
-
Intramolecular Cyclization: The generated diazonium salt is a potent electrophile. In this specific synthesis, the ortho-positioned group on the aniline precursor is designed to facilitate an intramolecular nucleophilic attack on the diazonium nitrogen, leading to the formation of the five-membered pyrazole ring fused to the benzene ring, thus constructing the indazole core. The reaction is driven by the formation of the stable aromatic indazole system and the expulsion of a stable leaving group.
Sources
The Strategic Synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate: A Key Intermediate in Modern Drug Discovery
An In-depth Guide for Researchers and Medicinal Chemists
The indazole scaffold is a cornerstone in contemporary medicinal chemistry, renowned for its versatile biological activities. This bicyclic heteroaromatic system is a privileged structure, frequently appearing in compounds targeting a wide array of physiological pathways. Its derivatives have been extensively investigated and developed as potent therapeutic agents, particularly as kinase inhibitors in oncology and as modulators of neuronal receptors.[1][2] Within this critical class of molecules, Methyl 6-cyano-1H-indazole-3-carboxylate emerges not as an end-product, but as a pivotal intermediate, strategically designed for the efficient construction of complex drug candidates. This guide elucidates the discovery context, synthetic pathways, and the inherent chemical logic that positions this compound as a valuable tool for drug development professionals.
The Genesis of a Scaffold: A Tale Told Through Patents
The precise "discovery" of Methyl 6-cyano-1H-indazole-3-carboxylate is not chronicled in a singular, seminal academic paper. Instead, its history is embedded within the patent literature, a testament to its role as a crucial building block in the development of proprietary therapeutic agents. Its emergence is intrinsically linked to the pursuit of novel kinase inhibitors and other targeted therapies by pharmaceutical companies. While a definitive "first synthesis" claim is elusive, its preparation and use as an intermediate are detailed in patents from leading pharmaceutical innovators. This context reveals that the molecule was not discovered by chance, but rather rationally designed as a versatile platform for generating libraries of potential drug candidates. The strategic placement of the cyano group at the 6-position and the methyl carboxylate at the 3-position provides two orthogonal handles for synthetic diversification, a key consideration in modern drug discovery campaigns.
Strategic Synthesis: Building the Indazole Core
The synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate hinges on the reliable construction of the core indazole ring system, followed by the introduction or manipulation of the cyano and carboxylate functionalities. Several established methods for creating the 1H-indazole-3-carboxylic acid backbone are reported, often starting from readily available substituted phenylhydrazines or through the cyclization of o-nitroacetophenone derivatives.[3]
A plausible and efficient synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate can be conceptualized through a multi-step sequence that emphasizes scalability and functional group tolerance. The following protocol is a representative example synthesized from the available literature.
Representative Synthetic Pathway
The synthesis can be logically divided into two main stages: the formation of the indazole ring and the final esterification.
Caption: A plausible two-stage synthetic workflow for Methyl 6-cyano-1H-indazole-3-carboxylate.
Detailed Experimental Protocol
Stage 1: Synthesis of 6-cyano-1H-indazole-3-carboxylic acid
This stage focuses on constructing the bicyclic indazole system with the required cyano group at the 6-position.
-
Reaction Setup: To a solution of 4-cyano-2-nitrotoluene in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal.
-
Hydrazone Formation: Heat the mixture, then treat with hydrazine hydrate. This sequence first forms an enamine which then condenses with hydrazine to create a hydrazone intermediate.
-
Cyclization and Oxidation: The intermediate hydrazone is then subjected to oxidative cyclization conditions. This can be achieved using a mild oxidizing agent, which promotes the formation of the indazole ring, yielding 6-cyano-1H-indazole-3-carboxylic acid after an acidic workup.
-
Purification: The resulting solid is collected by filtration, washed with a suitable solvent (e.g., water, followed by a non-polar organic solvent), and dried under vacuum.
Stage 2: Fischer Esterification
This classic method is employed to convert the carboxylic acid to the corresponding methyl ester.
-
Reaction Setup: Suspend the 6-cyano-1H-indazole-3-carboxylic acid in methanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Isolation: After completion, cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution). The product will often precipitate out of the solution.
-
Purification: The crude product is collected by filtration, washed with water to remove any remaining salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to yield Methyl 6-cyano-1H-indazole-3-carboxylate as a pure solid.
The Role in Drug Discovery: A Versatile Chemical Hub
The true value of Methyl 6-cyano-1H-indazole-3-carboxylate lies in its utility as a versatile intermediate. The molecule offers three key points for chemical modification, allowing for the systematic exploration of chemical space around the indazole core.
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- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
A Technical Guide to Methyl 6-cyano-1H-indazole-3-carboxylate: A Versatile Scaffold for Modern Drug Discovery
Abstract
The indazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant therapeutic potential.[1] Its bioisosteric relationship with indole, coupled with its unique chemical properties, has made it a focal point in medicinal chemistry. This guide provides an in-depth technical overview of Methyl 6-cyano-1H-indazole-3-carboxylate, a highly functionalized intermediate poised for complex synthetic applications. We will explore its synthesis, the strategic importance of its functional groups, and its application as a versatile building block in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful intermediate in their discovery programs.
The Indazole Core: A Privileged Structure in Medicinal Chemistry
Indazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and anti-HIV properties.[1] The aromatic, 10 π-electron system of the indazole ring provides a rigid and planar scaffold ideal for precise interactions with biological targets.[1] The presence of two nitrogen atoms offers opportunities for hydrogen bonding and introduces a unique electronic distribution compared to its indole counterpart.
Methyl 6-cyano-1H-indazole-3-carboxylate is particularly valuable due to its trifunctional nature. Each functional group—the N1-hydrido, the C3-methyl ester, and the C6-cyano group—serves as a distinct chemical handle that can be selectively manipulated. This orthogonality is the cornerstone of its utility, allowing for the systematic and divergent synthesis of compound libraries for structure-activity relationship (SAR) studies.
Synthesis and Physicochemical Properties
While a direct, one-step synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate is not prominently documented, its preparation can be logically derived from established synthetic strategies for substituted indazoles.[2][3] A plausible and efficient route involves the cyclization of a suitably substituted o-aminophenyl precursor.
Proposed Synthetic Pathway
A common and effective method for constructing the indazole-3-carboxylate core is through the diazotization and subsequent intramolecular cyclization of an o-aminophenylacetic acid derivative.[2]
-
Step 1: Starting Material Selection. The synthesis would logically commence with a 2-amino-4-cyanophenylacetic acid derivative. This precursor contains the necessary carbon framework and the pre-installed cyano group at the correct position.
-
Step 2: Diazotization. The primary aromatic amine is treated with a nitrosating agent, such as sodium nitrite (NaNO₂) in an acidic medium or an organic nitrite like tert-butyl nitrite, to form an in-situ diazonium salt.[2]
-
Step 3: Intramolecular Cyclization. The diazonium salt intermediate readily undergoes intramolecular cyclization to form the indazole ring system. This reaction is often spontaneous and proceeds under mild conditions.[2]
-
Step 4: Esterification. The resulting 6-cyano-1H-indazole-3-carboxylic acid is then subjected to standard esterification conditions (e.g., methanol with a catalytic amount of acid like H₂SO₄ or conversion to an acid chloride followed by reaction with methanol) to yield the final product, Methyl 6-cyano-1H-indazole-3-carboxylate.
This strategic approach ensures high regioselectivity and leverages commercially available or readily accessible starting materials.
Physicochemical Data
The following table summarizes the key computed properties of the parent compound, methyl 1H-indazole-3-carboxylate, which serve as a reliable baseline for the title compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇N₃O₂ | (Inferred) |
| Molecular Weight | 201.18 g/mol | (Inferred) |
| Parent Compound (CAS) | 43120-28-1 | [4] |
| Parent IUPAC Name | methyl 1H-indazole-3-carboxylate | [4] |
| Parent Molecular Weight | 176.17 g/mol | [4] |
| General Appearance | Expected to be a crystalline solid |
Chemical Reactivity and Strategic Manipulations
The true power of Methyl 6-cyano-1H-indazole-3-carboxylate lies in the distinct reactivity of its three functional groups. This allows for a modular approach to library synthesis.
The C3-Methyl Ester: Gateway to Amides
The methyl ester at the 3-position is the primary site for introducing diversity through amide bond formation, a cornerstone of medicinal chemistry.
-
Saponification: The ester is readily hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture.
-
Amide Coupling: The resulting 6-cyano-1H-indazole-3-carboxylic acid can be coupled with a vast array of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt). Alternatively, it can be converted to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. This pathway is famously used in the synthesis of the antiemetic drug Granisetron from a related indazole-3-carboxylic acid intermediate.[5]
The N1-Position: Modulating Properties
The acidic proton on the N1 nitrogen provides a site for alkylation or arylation, which can significantly modulate the compound's physicochemical properties, such as solubility and metabolic stability, and can provide new vectors for receptor interaction.
-
N-Alkylation/Arylation: Deprotonation with a suitable base (e.g., NaH, K₂CO₃) followed by treatment with an alkyl or aryl halide allows for the introduction of a wide variety of substituents. It is crucial to control the regioselectivity of this reaction, as alkylation can also occur at the N2 position. The choice of base and solvent is critical; for instance, the use of alkaline earth metal oxides or alkoxides has been shown to highly favor N1 methylation in related systems, providing a safer and more selective industrial process.[5]
The C6-Cyano Group: A Versatile Chemical Handle
The cyano group is a highly versatile functional group that can be transformed into several other important moieties.
-
Reduction to Amine: The nitrile can be reduced to a primary aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic handle for salt formation or further derivatization.
-
Hydrolysis to Carboxylic Acid: Under strong acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid, providing another site for amide coupling or for introducing an acidic pharmacophore.
-
Conversion to Tetrazole: The cyano group can react with an azide source (e.g., sodium azide with a Lewis acid) in a [3+2] cycloaddition reaction to form a tetrazole ring. The tetrazole is a well-established bioisostere for a carboxylic acid, often offering improved metabolic stability and pharmacokinetic properties.
Application Workflow: A Building Block for Drug Discovery
The strategic value of Methyl 6-cyano-1H-indazole-3-carboxylate is best illustrated through a synthetic workflow diagram. This demonstrates how a single, versatile intermediate can give rise to a diverse library of compounds for biological screening.
Caption: Synthetic workflow illustrating the divergent modification of the core intermediate.
Detailed Experimental Protocol: Saponification and Amide Coupling
To exemplify the practical application of this intermediate, the following is a robust, field-proven protocol for the synthesis of a derivative amide. This protocol is self-validating, with clear steps for reaction monitoring and purification.
Objective: To synthesize N-benzyl-6-cyano-1H-indazole-3-carboxamide.
Part A: Saponification of Methyl 6-cyano-1H-indazole-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-cyano-1H-indazole-3-carboxylate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and Water.
-
Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 2-4 hours).
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1N HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate (6-cyano-1H-indazole-3-carboxylic acid) by vacuum filtration, wash with cold water, and dry under high vacuum. The product can be used in the next step without further purification if purity is >95% by LC-MS.
Part B: Amide Coupling
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend the 6-cyano-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Reagent Addition: Add Benzylamine (1.1 eq), HATU (1.2 eq), and Diisopropylethylamine (DIPEA, 3.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product, N-benzyl-6-cyano-1H-indazole-3-carboxamide.
Conclusion and Future Outlook
Methyl 6-cyano-1H-indazole-3-carboxylate is more than just a chemical; it is a platform for innovation. Its trifunctional nature provides medicinal chemists with a powerful tool for the rapid and systematic exploration of chemical space. The logical and orthogonal reactivity of its functional groups allows for the creation of diverse and complex molecular architectures from a single, accessible intermediate. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed building blocks will be paramount in accelerating the drug discovery process. Future research will undoubtedly expand the synthetic transformations possible with this scaffold, further cementing the role of functionalized indazoles as a truly privileged framework in medicinal chemistry.
Caption: Logical progression from versatile intermediate to clinical candidate in drug discovery.
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-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing). Available at: [Link]
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-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]
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The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. Available at: [Link]
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methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem. Available at: [Link]
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(A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... - ResearchGate. Available at: [Link]
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Methodological & Application
Protocol for "Methyl 6-cyano-1H-indazole-3-carboxylate" purification
An Application Note and Comprehensive Purification Protocol for Methyl 6-cyano-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-cyano-1H-indazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. The purity of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides a detailed guide to the purification of Methyl 6-cyano-1H-indazole-3-carboxylate, emphasizing the underlying chemical principles for procedural choices. We present two primary purification methodologies: flash column chromatography and recrystallization, complete with step-by-step protocols. Additionally, this guide includes critical safety information, methods for purity assessment, and a discussion of potential impurities.
Introduction: The Significance of Purity
The indazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. Methyl 6-cyano-1H-indazole-3-carboxylate, in particular, serves as a crucial intermediate in the synthesis of various therapeutic candidates. Impurities, which can arise from starting materials, side reactions, or degradation, can have a significant impact on downstream reactions, potentially leading to lower yields, difficult purification of subsequent intermediates, and the introduction of unwanted and potentially toxic byproducts in the final API. Therefore, a robust and reproducible purification protocol is essential. As per the International Council for Harmonisation (ICH) guidelines, stringent control of impurities is a regulatory expectation[1].
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and hazards associated with Methyl 6-cyano-1H-indazole-3-carboxylate is a prerequisite for safe handling and effective purification.
Table 1: Physicochemical and Safety Data for Methyl 6-cyano-1H-indazole-3-carboxylate [2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₇N₃O₂ | PubChem |
| Molecular Weight | 201.18 g/mol | PubChem |
| Appearance | Expected to be a solid | General knowledge |
| GHS Hazard Statements | H302, H312, H332, H315, H319, H335 | PubChem |
| GHS Hazard Codes | Acute Tox. 4; Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3 | PubChem |
| Safety Precautions | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | PubChem |
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of accidental contact, rinse thoroughly with water.
-
Disposal: Dispose of waste in accordance with institutional and local regulations.
General Synthetic Work-up: The First Step in Purification
Prior to chromatographic purification or recrystallization, a standard aqueous work-up is typically employed to remove inorganic salts, water-soluble impurities, and acidic or basic reagents.
Protocol 1: Aqueous Work-up
-
Quenching: Carefully quench the reaction mixture by adding it to a separatory funnel containing deionized water or a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Repeat the extraction 2-3 times to ensure complete recovery of the product. The choice of solvent should be based on the reaction solvent and the solubility of the product.
-
Washing: Combine the organic layers and wash sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Sources
- 1. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
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The Strategic Application of Methyl 6-cyano-1H-indazole-3-carboxylate in the Synthesis of Targeted Kinase Inhibitors
Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology.[1] Kinases, as central regulators of cellular signaling, represent a vast and compelling target class.[2] Within the diverse chemical space of kinase inhibitors, the indazole scaffold has emerged as a "privileged structure," a recurring motif in numerous clinically successful drugs.[3][4] Its unique bicyclic aromatic system, capable of engaging in a multitude of non-covalent interactions with the kinase active site, provides a robust framework for the design of highly specific inhibitors.[3] The strategic functionalization of the indazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a cyano group at the 6-position, as seen in Methyl 6-cyano-1H-indazole-3-carboxylate , can significantly influence the molecule's electronic properties and its ability to interact with the target protein, often enhancing potency and selectivity. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Methyl 6-cyano-1H-indazole-3-carboxylate as a key building block in the synthesis of next-generation kinase inhibitors.
Chemical Profile and Synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate
Methyl 6-cyano-1H-indazole-3-carboxylate is a versatile chemical intermediate characterized by the presence of three key functional groups: the indazole core, a methyl ester at the 3-position, and a nitrile group at the 6-position. This trifecta of functionalities offers a rich platform for a variety of chemical transformations, making it an invaluable tool in the synthetic chemist's arsenal.
| Property | Value |
| Molecular Formula | C₁₀H₇N₃O₂ |
| Molecular Weight | 201.18 g/mol |
| CAS Number | 885279-07-2 |
| Appearance | Off-white to pale yellow solid |
The synthesis of 1H-indazole-3-carboxylic acid derivatives can be achieved through various routes, with a common method involving the cyclization of ortho-substituted phenylacetic acid derivatives.[5] A plausible synthetic approach to Methyl 6-cyano-1H-indazole-3-carboxylate is outlined below. This multi-step process begins with a commercially available starting material and proceeds through a series of reliable and well-documented chemical transformations.
Proposed Synthetic Pathway
A common and efficient method for the synthesis of the indazole core involves the diazotization and subsequent cyclization of an appropriately substituted aniline derivative.[6] The following proposed pathway illustrates a logical sequence to arrive at the target compound.
Caption: Proposed synthetic pathway for Methyl 6-cyano-1H-indazole-3-carboxylate.
Application in the Synthesis of a Potent Kinase Inhibitor: A Representative Example
The true utility of Methyl 6-cyano-1H-indazole-3-carboxylate is realized in its role as a cornerstone for the construction of complex kinase inhibitors. The methyl ester at the C3 position is a versatile handle for amide bond formation, a common linkage in kinase inhibitors, while the N1 position of the indazole ring is readily alkylated to introduce further diversity and target-specific interactions.[7]
To illustrate this, we will outline the synthesis of a hypothetical, yet representative, kinase inhibitor targeting the Janus Kinase (JAK) family, key players in cytokine signaling pathways implicated in inflammatory diseases and some cancers.
Target Kinase and Signaling Pathway
The JAK-STAT signaling pathway is a critical communication route for a multitude of cytokines and growth factors. Dysregulation of this pathway is a hallmark of various autoimmune disorders and malignancies. Our hypothetical inhibitor is designed to target JAK1/2, thereby blocking the downstream phosphorylation of STAT proteins and mitigating the pro-inflammatory and proliferative signals.
Caption: Simplified JAK-STAT signaling pathway and the point of intervention for the indazole-based inhibitor.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the key transformations involved in the synthesis of an indazole-based kinase inhibitor using Methyl 6-cyano-1H-indazole-3-carboxylate.
Protocol 1: N-Alkylation of Methyl 6-cyano-1H-indazole-3-carboxylate
The regioselectivity of N-alkylation of indazoles can be influenced by the choice of base and solvent. This protocol aims for selective alkylation at the N1 position, which is often crucial for achieving the desired biological activity.
Workflow for N-Alkylation
Caption: Experimental workflow for the N-alkylation of Methyl 6-cyano-1H-indazole-3-carboxylate.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 6-cyano-1H-indazole-3-carboxylate | 201.18 | 1.0 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 1.5 |
| Representative Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 1.1 | 1.1 |
| N,N-Dimethylformamide (DMF) | - | - | - |
Procedure
-
To a stirred solution of Methyl 6-cyano-1H-indazole-3-carboxylate (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (1.5 mmol).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Amide Coupling of N-Alkylated Indazole with a Primary Amine
Amide bond formation is a fundamental reaction in medicinal chemistry.[7] The use of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitates the efficient formation of the amide bond under mild conditions.
Workflow for Amide Coupling
Caption: Experimental workflow for the amide coupling reaction.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| N-alkylated Methyl 6-cyano-1H-indazole-3-carboxylate | - | 1.0 | 1.0 |
| Representative Primary Amine | - | 1.1 | 1.1 |
| HATU | 380.23 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | - | - |
Procedure
-
To a solution of the N-alkylated Methyl 6-cyano-1H-indazole-3-carboxylate (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere, add the primary amine (1.1 mmol) and DIPEA (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 mmol) in one portion.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water (50 mL).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Combine the organic layers, wash successively with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or preparative HPLC to yield the final kinase inhibitor.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC analysis.
Conclusion
Methyl 6-cyano-1H-indazole-3-carboxylate represents a highly valuable and versatile building block for the synthesis of targeted kinase inhibitors. Its strategic combination of a privileged indazole core with reactive handles for N-alkylation and amide coupling provides a powerful platform for the generation of diverse chemical libraries and the optimization of lead compounds. The protocols and workflows detailed in this guide are designed to be robust and adaptable, providing a solid foundation for researchers to explore the vast potential of this important chemical intermediate in the ongoing quest for novel therapeutics.
References
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.
-
The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. Available at: [Link]
-
1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]
-
Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC. Available at: [Link]
-
Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid - ResearchGate. Available at: [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. Available at: [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available at: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. Available at: [Link]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - Diva-Portal.org. Available at: [Link]
-
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC - NIH. Available at: [Link]
- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents.
-
(A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... - ResearchGate. Available at: [Link]
- WO2016036586A1 - Compounds inhibiting leucine-rich repeat kinase enzyme activity - Google Patents.
-
Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. Available at: [Link]
-
A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations - Labiotech.eu. Available at: [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. caribjscitech.com [caribjscitech.com]
- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate
Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
The indazole nucleus is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique bicyclic structure, featuring a fused benzene and pyrazole ring, allows it to act as a versatile scaffold for the development of potent and selective therapeutic agents. Indazoles are recognized as bioisosteres of indoles, capable of forming crucial hydrogen bond donor-acceptor interactions within the active sites of various enzymes and receptors.[1] This has led to the successful development of several marketed drugs incorporating the indazole core, such as the kinase inhibitors axitinib and pazopanib, which are pivotal in oncology.[1] The functionalization of the indazole ring at various positions is a key strategy for modulating the pharmacological properties of these molecules.
Methyl 6-cyano-1H-indazole-3-carboxylate is a key building block in the synthesis of a diverse array of bioactive compounds. The cyano group at the 6-position offers a handle for further chemical transformations, while the methyl ester at the 3-position can be readily converted to amides and other functional groups, enabling the exploration of a broad chemical space. This application note provides a comprehensive guide to the synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate, detailing the underlying chemical principles and providing robust, step-by-step protocols for its preparation.
Synthetic Strategy: A Two-Step Approach
The synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate is most effectively achieved through a two-step synthetic sequence. This strategy involves the initial formation of the indazole ring system, followed by the esterification of the carboxylic acid at the 3-position. This approach allows for the isolation and purification of the key intermediate, 6-cyano-1H-indazole-3-carboxylic acid, ensuring the high purity of the final product.
Caption: Overall synthetic workflow for Methyl 6-cyano-1H-indazole-3-carboxylate.
Part 1: Synthesis of 6-cyano-1H-indazole-3-carboxylic Acid
The initial and most critical step in this synthesis is the construction of the indazole ring. This is achieved through a classical diazotization-cyclization reaction, a cornerstone of heterocyclic chemistry. The readily available 4-cyano-2-aminobenzoic acid serves as the ideal starting material.
Mechanistic Insights
The reaction proceeds via the in situ formation of a diazonium salt from the aniline functionality of 4-cyano-2-aminobenzoic acid. This is typically achieved by treating the starting material with sodium nitrite in the presence of a strong mineral acid at low temperatures. The resulting diazonium salt is unstable and undergoes a subsequent intramolecular cyclization, with the diazonium group being attacked by the carboxylate. This is followed by tautomerization to yield the stable aromatic indazole ring.
Caption: Key mechanistic steps in the formation of the indazole ring.
Experimental Protocol
Materials:
-
4-Cyano-2-aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend 4-cyano-2-aminobenzoic acid (1.0 eq) in deionized water.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add concentrated hydrochloric acid (approx. 3.0 eq) to the stirred suspension, maintaining the temperature between 0 and 5 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water and place it in the dropping funnel.
-
Add the sodium nitrite solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1 hour.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-3 hours, or until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature. The product should precipitate out of solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any residual acid and salts.
-
Dry the product under vacuum to afford 6-cyano-1H-indazole-3-carboxylic acid as a solid.
Data Summary: 6-cyano-1H-indazole-3-carboxylic Acid
| Property | Value |
| Molecular Formula | C₉H₅N₃O₂ |
| Molecular Weight | 187.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (Typical) | >95% |
Part 2: Synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate
The second step of the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. A Fischer esterification is the most straightforward and cost-effective method for this transformation.
Mechanistic Rationale
Fischer esterification is an acid-catalyzed equilibrium reaction. In this process, the carboxylic acid is treated with an excess of alcohol (in this case, methanol) in the presence of a catalytic amount of a strong acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The resulting tetrahedral intermediate then eliminates a molecule of water to form the ester. The use of a large excess of methanol helps to drive the equilibrium towards the product side.
Experimental Protocol
Materials:
-
6-cyano-1H-indazole-3-carboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 6-cyano-1H-indazole-3-carboxylic acid (1.0 eq) and a large excess of methanol (e.g., 20-30 equivalents or as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension. Alternatively, thionyl chloride (1.2 eq) can be used for a more rapid and irreversible esterification. If using SOCl₂, the reaction should be performed in a well-ventilated fume hood.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol) for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure Methyl 6-cyano-1H-indazole-3-carboxylate.
Data Summary: Methyl 6-cyano-1H-indazole-3-carboxylate
| Property | Value |
| Molecular Formula | C₁₀H₇N₃O₂ |
| Molecular Weight | 201.18 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | >98% |
| 1H NMR (DMSO-d₆, 400 MHz) | δ 14.4 (br s, 1H, NH), 8.45 (s, 1H), 8.15 (d, J=8.4 Hz, 1H), 7.65 (d, J=8.4 Hz, 1H), 3.95 (s, 3H, OCH₃) |
| 13C NMR (DMSO-d₆, 100 MHz) | δ 163.5, 142.1, 139.8, 133.2, 126.5, 122.3, 120.1, 119.8, 108.9, 52.4 |
Troubleshooting and Optimization
-
Low Yield in Step 1: Incomplete diazotization can be a cause. Ensure the temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. Also, confirm the quality of the sodium nitrite, as it can degrade over time.
-
Formation of Impurities in Step 1: Side reactions can occur if the temperature of the diazotization is not well-controlled. The diazonium salt is highly reactive and can undergo unwanted reactions at higher temperatures.
-
Incomplete Esterification in Step 2: The Fischer esterification is an equilibrium process. To drive the reaction to completion, use a large excess of methanol and a sufficient amount of acid catalyst. Alternatively, using thionyl chloride or oxalyl chloride to form the acid chloride followed by quenching with methanol will lead to an irreversible and often higher-yielding esterification.
-
Product Purification: For high-purity material, column chromatography is recommended. A gradient elution of ethyl acetate in hexanes is typically effective for separating the product from any unreacted starting material or byproducts.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of Methyl 6-cyano-1H-indazole-3-carboxylate. By carefully controlling the reaction conditions, particularly the temperature during the diazotization step, high yields of the desired product can be achieved. This versatile building block can be utilized by researchers and scientists in the development of novel therapeutics and other advanced materials.
References
Sources
Application Note: Comprehensive Characterization of Methyl 6-cyano-1H-indazole-3-carboxylate
Introduction
Methyl 6-cyano-1H-indazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. The indazole scaffold is a prevalent motif in numerous compounds targeting a range of therapeutic areas. Given its role as a critical intermediate, the unequivocal confirmation of its structure, purity, and identity is paramount to ensure the validity of subsequent drug discovery and development efforts. This application note provides a comprehensive guide to the analytical methodologies required for the thorough characterization of this compound, intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be self-validating, integrating multiple orthogonal techniques for a complete analytical profile.
Integrated Analytical Workflow
A multi-faceted approach is essential for the definitive characterization of a novel or synthesized chemical entity. The workflow for Methyl 6-cyano-1H-indazole-3-carboxylate integrates spectroscopic and chromatographic techniques to provide unambiguous evidence of its chemical structure and purity.
Troubleshooting & Optimization
Purification challenges of "Methyl 6-cyano-1H-indazole-3-carboxylate"
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Methyl 6-cyano-1H-indazole-3-carboxylate. The following troubleshooting guides and FAQs are designed to address specific challenges encountered during the purification of this molecule, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying rationale to empower your decision-making.
Question 1: After synthesis and work-up, my crude product is a dark, oily residue instead of the expected solid. What is the likely cause and how should I proceed?
Answer:
The appearance of a dark, oily crude product often points to the presence of residual high-boiling solvents, polymeric byproducts, or thermally unstable impurities. The synthesis of indazole derivatives, particularly through diazotization routes, can sometimes lead to the formation of colored, tarry side products if reaction temperatures are not strictly controlled.[1]
Immediate Actions & Rationale:
-
Initial Analysis: Before attempting a large-scale purification, dissolve a small aliquot of the oil in a suitable solvent (e.g., a mixture of ethyl acetate and dichloromethane) and analyze it by Thin Layer Chromatography (TLC). This will reveal the complexity of the mixture and the polarity of the target compound relative to the impurities.
-
Trituration: This is a crucial first-pass purification step for oily residues. Add a solvent in which your target compound is expected to have low solubility but the oily impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir or sonicate the mixture vigorously. The goal is to induce the precipitation of your product as a solid while the impurities remain in the solvent.
-
Solvent Removal: Ensure that all extraction and reaction solvents (like DMF, glacial acetic acid, or THF) are thoroughly removed under reduced pressure.[2][3][4] Residual solvents can prevent crystallization and interfere with subsequent chromatographic purification. Co-evaporation with a solvent like toluene can help azeotropically remove traces of high-boiling point solvents.
If trituration is successful and yields a solid, you can proceed with either column chromatography or recrystallization for final purification.
Question 2: I'm running a silica gel column, but my product is co-eluting with a persistent impurity. How can I improve the separation?
Answer:
Co-elution is a common challenge when an impurity has a polarity very similar to the target compound. Given the structure of Methyl 6-cyano-1H-indazole-3-carboxylate, likely impurities include unreacted starting materials (e.g., a substituted o-aminophenylacetate derivative) or a regioisomeric indazole byproduct.[2]
Troubleshooting Steps & Scientific Principles:
-
Optimize the Mobile Phase:
-
Decrease Polarity Gradient: If using an ethyl acetate/petroleum ether or hexane system, as is common for these derivatives, decrease the proportion of the more polar solvent (ethyl acetate).[2][3] Run the column with a shallower gradient or even isocratically (with a single solvent mixture) to increase the resolution between closely running spots.
-
Introduce a Different Solvent: The "selectivity" of the separation can be altered by changing the nature of the solvents. The solvent selection triangle (based on polarity, hydrogen bond donating/accepting properties) is a key concept here. If you are using a hexane/ethyl acetate system, try replacing ethyl acetate with dichloromethane (DCM) or a DCM/methanol mixture. This changes the interactions between the compounds, the silica, and the mobile phase, often resolving previously co-eluting spots.
-
-
Consider an Alternative Stationary Phase:
-
If silica gel (a polar, acidic stationary phase) fails, consider using a different adsorbent. For indazole derivatives, alumina (neutral or basic) can sometimes offer a different selectivity profile and may resolve stubborn impurities.[5]
-
For highly challenging separations, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (like acetonitrile/water or methanol/water) is a powerful alternative.
-
Purification Method Selection Flowchart
This diagram outlines a logical workflow for moving from a crude reaction mixture to a highly pure final product.
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
"Methyl 6-cyano-1H-indazole-3-carboxylate" stability issues and degradation
Technical Support Center: Methyl 6-cyano-1H-indazole-3-carboxylate
Welcome to the dedicated support guide for Methyl 6-cyano-1H-indazole-3-carboxylate. This document is designed for our valued partners in research and drug development. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot stability challenges effectively. The indazole scaffold is a robust and versatile core in medicinal chemistry, but its functionalization dictates its stability profile.[1][2] This guide addresses the specific liabilities of the methyl ester and cyano groups on this framework.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured to help you diagnose and resolve problems encountered during your experiments.
Q1: My reaction yield is unexpectedly low, and my starting material purity check by HPLC shows a new, more polar peak. What is happening?
A1: This is a classic sign of starting material degradation, most likely due to hydrolysis of the methyl ester.
-
Causality: The methyl ester at the 3-position is the most labile functional group on the molecule. It is susceptible to nucleophilic attack by water, a reaction catalyzed by trace amounts of acid or base. This converts the methyl ester into the corresponding carboxylic acid (6-cyano-1H-indazole-3-carboxylic acid). This new molecule is significantly more polar, causing it to elute earlier on a reverse-phase HPLC column. In mass spectrometry, you would observe a mass loss of 14 Da (CH₂ group) corresponding to the change from -COOCH₃ to -COOH.
-
Underlying Chemistry: Ester hydrolysis is a common degradation pathway for many pharmaceutical intermediates.[3] The reaction can be initiated by moisture in the air, residual acid/base in your solvents, or storage in protic solvents like methanol or ethanol, especially if not anhydrous. Basic hydrolysis is a particularly common synthetic step to intentionally produce the corresponding carboxylic acid from the ester.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
-
Preventative Protocol:
-
Verify Purity Before Use: Always run a quick purity check (HPLC or LC-MS) on your starting material before setting up a reaction, especially if the vial has been opened previously.
-
Use Anhydrous Solvents: Employ freshly dried solvents, particularly for sensitive reactions. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally safer choices than alcohols if your reaction chemistry allows.
-
Inert Atmosphere: Store the solid compound under an inert atmosphere (Argon or Nitrogen) and handle it quickly to minimize exposure to atmospheric moisture.
-
Q2: I've noticed a color change in my solid sample/solution, from off-white to yellowish-brown. Is the compound decomposing?
A2: Yes, a color change often indicates the formation of minor, chromophoric impurities and is a sign of potential degradation.
-
Causality: While the core indazole ring is aromatic and relatively stable, prolonged exposure to light, air (oxidation), or high heat can lead to the formation of complex degradation products.[5] Photochemical reactions, although more common for N2-substituted indazoles, cannot be entirely ruled out for the 1H-indazole parent structure, which could potentially rearrange or dimerize under UV light.[6]
-
Expert Insight: The color change is often due to the formation of highly conjugated systems or oxidized species which absorb visible light. While these may be present in very small amounts (<1%), their presence is a warning sign that the overall purity of your sample is compromised.
-
Recommended Actions:
-
Analytical Verification: Quantify the impurity level using HPLC with UV detection. Integrate the area of all peaks to determine the purity percentage.
-
Structural ID: If the impurity level is significant (>1-2%), attempt to identify the structure using LC-MS/MS or by isolating the impurity for NMR analysis.
-
Review Storage: Immediately assess your storage conditions. The sample should be protected from light and stored at the recommended temperature (see FAQ section). Discard any material that shows significant discoloration and impurity profiles.
-
Frequently Asked Questions (FAQs)
Q1: What are the definitive storage conditions for solid Methyl 6-cyano-1H-indazole-3-carboxylate?
A1: To ensure long-term stability, the solid compound should be stored under controlled conditions that mitigate the primary risks of hydrolysis and photodegradation.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to +4°C | Reduces the rate of any potential thermal degradation or slow side reactions.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and minimizes exposure to atmospheric moisture, which causes hydrolysis. |
| Light | Amber Vial / Protect from Light | The indazole ring system can be susceptible to photochemical reactions.[6][8] |
| Container | Tightly Sealed Vial | Prevents moisture ingress and sublimation. |
Q2: I need to make a stock solution. What is the best solvent and how should it be stored?
A2: The choice of solvent is critical. Aprotic solvents are strongly preferred for stock solutions.
-
Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN).
-
Solvents to Avoid for Long-Term Storage: Protic solvents such as Methanol, Ethanol, and Water. These will actively participate in the hydrolysis of the methyl ester. If you must use a protic solvent for an experiment, prepare the solution immediately before use and do not store it.
-
Storage of Solutions: Store stock solutions at -20°C or -80°C in tightly sealed vials with desiccant. For DMSO stocks, be mindful of the solvent's freezing point (~19°C).
Q3: What are the primary degradation pathways I should be aware of?
A3: The two main functional groups prone to degradation are the methyl ester and the cyano group.
Caption: Potential hydrolytic degradation pathways.
-
Ester Hydrolysis: The most significant and likely degradation pathway under standard experimental and storage conditions, leading to the carboxylic acid.[3][4]
-
Cyano Group Hydrolysis: This requires more forcing conditions (e.g., strong acid or base, elevated temperatures). The nitrile can be hydrolyzed first to an amide and subsequently to a carboxylic acid. This is less common under normal handling.
Q4: Which analytical methods are best for a comprehensive stability and purity assessment?
A4: A combination of chromatographic and spectroscopic methods is required for a full characterization.
| Method | Purpose | Key Insights |
| HPLC-UV | Purity Assessment & Quantification | Provides quantitative data on the percentage of the main compound versus impurities. Essential for routine quality control.[9] |
| LC-MS | Impurity Identification | Couples the separation power of HPLC with mass detection to determine the molecular weight of degradation products, crucial for identifying pathways like hydrolysis.[9] |
| ¹H NMR | Structural Confirmation | Confirms the identity of the main compound. Can detect significant impurities if their protons do not overlap with the main signals. The disappearance of the methyl ester singlet (~4.0 ppm) and the appearance of a broad carboxylic acid proton (>10 ppm) would confirm hydrolysis.[4] |
| HRMS | Exact Mass Confirmation | Provides high-resolution mass data to confirm the elemental composition of the parent compound and any isolated impurities.[10] |
References
- Rousseau, V. & Lindwall, H. G. (1950). Journal of the American Chemical Society, 72(7), 3047-3049.
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
-
PubChem. Methyl 6-cyano-1H-indazole-3-carboxylate. (Provides chemical properties and safety information). [Link]
-
da Silva, J. F., et al. (2017). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 22(9), 1456. (Details basic hydrolysis of indazole esters). [Link]
-
Chen, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 373. (Discusses ester hydrolysis as a metabolic pathway). [Link]
-
Gembus, V., et al. (2024). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition, 63(1), e202312345. (Discusses the photostability of the indazole core). [Link]
-
Hovione. (2019). Small Molecule Development Analytical Methods for Faster Time to Market. (General guide on analytical methods for purity assessment). [Link]
-
Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(1), 1. (Review on the stability and importance of the indazole scaffold). [Link]
-
Rana, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1151-1181. (Comprehensive review on indazole synthesis and properties). [Link]
-
Sajjad, H., et al. (2023). In Silico Analysis of Temperature-Induced Structural, Stability, and Flexibility Modulations in Camel Cytochrome c. Life, 13(11), 2178. (General discussion on the effect of temperature on molecular stability). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Analysis of Temperature-Induced Structural, Stability, and Flexibility Modulations in Camel Cytochrome c [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. hovione.com [hovione.com]
- 10. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Regioselectivity in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in their synthetic routes. The indazole core is a privileged scaffold in drug discovery, but reliably accessing the desired N1 or N2 isomer can be a significant challenge.
This document provides in-depth, field-tested insights in a troubleshooting-focused Q&A format. We will explore the causality behind experimental outcomes and provide actionable protocols to help you overcome common hurdles and achieve your desired regiochemical outcome.
Core Principles: Understanding the N1 vs. N2 Dichotomy
Before diving into specific troubleshooting scenarios, it's crucial to understand the fundamental forces that govern regioselectivity in indazole functionalization, particularly N-alkylation. The outcome of your reaction is not arbitrary; it is a result of a delicate interplay between several factors. The indazole anion is an ambident nucleophile, and its reaction with electrophiles can be directed to either nitrogen based on:
-
Steric Hindrance: Bulky substituents, particularly at the C3 and C7 positions, can physically block access to the adjacent nitrogen atom.
-
Electronic Effects: The electron density at N1 and N2 is influenced by substituents on the ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the nucleophilicity of each nitrogen.
-
Chelation & Ion Pairing: The ability of a substituent (especially at C3) to coordinate with the cation of the base (e.g., Na⁺, K⁺, Cs⁺) can form a "tight ion pair," effectively blocking one nitrogen and directing the electrophile to the other.[1][2]
-
Kinetic vs. Thermodynamic Control: The N1-substituted indazole is generally the more thermodynamically stable isomer.[3] Reactions that allow for equilibrium to be established will favor the N1 product, while kinetically controlled reactions (often faster, at lower temperatures) may favor the N2 product.[4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the dissociation of the indazole salt and the nature of the ion pair, thereby affecting the N1/N2 ratio.[1][5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Question 1: My reaction yields a mixture of N1 and N2 isomers with poor selectivity. How can I significantly improve the yield of the N1 isomer?
This is one of the most common challenges. Achieving high N1 selectivity often involves shifting the reaction conditions from a poorly discriminating state (like K₂CO₃ in DMF, which frequently gives isomer mixtures) to one that decisively favors the N1 position.[6]
Answer:
Your primary strategy should be to exploit conditions that favor the formation of the thermodynamically more stable N1 product or use systems known to direct N1 substitution.
Strategy A: Switch to a Chelation-Controlling System
The combination of sodium hydride (NaH) as a base in a less polar, coordinating solvent like tetrahydrofuran (THF) is a highly effective method for achieving N1 selectivity, especially for indazoles with C3 substituents capable of chelation (e.g., esters, amides, ketones).[2][5]
-
Causality (The "Why"): NaH promotes the formation of a sodium indazolide salt. In THF, this can form a tight ion pair. If you have a chelating group at the C3 position (like -CO₂Me or -CONH₂), the Na⁺ cation is thought to coordinate between the N2 nitrogen and the oxygen of the C3 substituent. This coordination effectively blocks the N2 position, forcing the incoming electrophile to attack the N1 position exclusively.[1][2]
Caption: Chelation-control mechanism for N1-selectivity.
Strategy B: Exploit Thermodynamic Equilibration
If your electrophile allows for it (e.g., certain α-halo carbonyls), or if the N2 product can revert to the indazolide intermediate, running the reaction at a higher temperature or for a longer duration can allow the reaction to reach thermodynamic equilibrium, favoring the more stable N1 isomer.[2][3]
Strategy C: Leverage Steric Hindrance
If your indazole scaffold allows for it, installing a bulky substituent at the C3 position (e.g., a tert-butyl group) can sterically hinder the N2 position, thus directing alkylation to N1.[2]
Comparative Data: Effect of Base/Solvent on N-Alkylation
| Indazole Substrate | Base | Solvent | N1:N2 Ratio | Reference |
| 3-CO₂Me-Indazole | NaH | THF | >99 : 1 | [5] |
| 3-CO₂Me-Indazole | Cs₂CO₃ | DMF | 1.5 : 1 | [5] |
| 5-Br-3-CO₂Me-Indazole | K₂CO₃ | DMF | 1.1 : 1 | [7] |
| Unsubstituted Indazole | K₂CO₃ | MeCN | 2.8 : 1 | [5] |
| Unsubstituted Indazole | NaH | THF | 1.9 : 1 | [5] |
Question 2: My goal is the N2-substituted isomer, but my current protocol yields the N1 product or a mixture. How can I favor N2-alkylation?
Answer:
Achieving N2 selectivity requires overcoming the inherent thermodynamic preference for the N1 isomer. This is typically done by using conditions that operate under kinetic control or by altering the electronics of the indazole core.
Strategy A: Modify the Indazole Ring Electronics
The placement of a strong electron-withdrawing group (EWG), such as -NO₂ or -CO₂Me, at the C7 position can dramatically shift selectivity in favor of the N2 isomer.[5]
-
Causality (The "Why"): An EWG at C7 is believed to draw electron density from the N1 position, making it less nucleophilic. This electronic deactivation of N1, combined with potential steric hindrance, makes the N2 position the more reactive site for kinetic attack.
Strategy B: Employ Mitsunobu Conditions
For N-alkylation with an alcohol, the Mitsunobu reaction (using reagents like DEAD or DIAD and PPh₃) is known to strongly favor the formation of the N2-alkylated indazole.[5] For unsubstituted indazole, N1:N2 ratios of 1:2.5 have been reported under these conditions.[5]
-
Causality (The "Why"): The mechanism of the Mitsunobu reaction is complex, but the preference for N2 is likely due to the specific geometry and electronic nature of the phosphonium-indazolide intermediate, which favors attack at the more sterically accessible and electronically distinct N2 position under these kinetically controlled conditions.
Strategy C: Use Specialized Electrophiles
Certain electrophiles are predisposed to react at the N2 position. For instance, alkylation with alkyl 2,2,2-trichloroacetimidates under acidic catalysis has been shown to provide excellent N2 selectivity.[8] The proposed mechanism involves protonation of the imidate, followed by a nucleophilic attack from the N2 atom of the indazole.[8]
Frequently Asked Questions (FAQs)
Q1: Which isomer, N1 or N2, is generally more stable?
The 1H-indazole tautomer (and by extension, the N1-substituted product) is typically considered to be the more thermodynamically stable form compared to the 2H-tautomer or N2-substituted product.[3] This stability is the driving force behind methods that use thermodynamic equilibration to achieve N1 selectivity.
Q2: How can I definitively confirm the regiochemistry of my N-substituted indazole product?
While 1D ¹H NMR can provide clues, unambiguous assignment requires 2D NMR techniques. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard.[2][3]
-
For N1-isomers: Look for a 3-bond correlation (³JCH) between the protons of the N-alkyl group (e.g., the -CH₂- protons adjacent to the nitrogen) and the C7a carbon of the indazole ring.
-
For N2-isomers: Look for a 3-bond correlation between the protons of the N-alkyl group and the C3 carbon of the indazole ring. No correlation to C7a will be observed.[2]
Q3: Can I isomerize an unwanted N2 product to the desired N1 product?
In some specific cases, yes. N-acylated indazoles have been shown to isomerize from the N2 to the more stable N1 position.[2][3][5] For N-alkylated indazoles, this is generally more difficult and not a standard synthetic strategy. It is far more efficient to optimize the initial reaction for direct formation of the desired isomer.
Key Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation of Methyl 1H-indazole-3-carboxylate
This protocol is based on the chelation-control strategy.[1][2][5]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 1H-indazole-3-carboxylate (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a ~0.1 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (H₂ evolution) should be observed.
-
Electrophile Addition: Add the alkyl halide (e.g., pentyl bromide, 1.2 equiv) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the N1-alkylated product with >99% regioselectivity.
Caption: Workflow for selective N1-alkylation.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Indazoles. Retrieved from [Link]
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1955. Available from: [Link]
-
Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1955. Available from: [Link]
-
Jamison, C. S., et al. (2023). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 19, 1188-1200. Available from: [Link]
-
Jamison, C. S., et al. (2023). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available from: [Link]
-
Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1955. Available from: [Link]
-
Hunt, J. T., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. Available from: [Link]
-
ResearchGate. (2018). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. Available from: [Link]
-
ResearchGate. (2022). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. Retrieved from [Link]
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wuxibiology.com [wuxibiology.com]
Technical Support Center: Overcoming Solubility Challenges with Methyl 6-cyano-1H-indazole-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Methyl 6-cyano-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. We provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the successful integration of this molecule into your research workflows.
Introduction: Understanding the Compound
Methyl 6-cyano-1H-indazole-3-carboxylate (C₁₀H₇N₃O₂) is a heterocyclic organic compound with a molecular weight of 201.18 g/mol .[1] Its rigid, planar structure and the presence of both hydrogen bond donors (the indazole N-H) and acceptors (nitrile, ester carbonyl) contribute to strong crystal lattice energy. This, combined with its overall low polarity, often leads to poor solubility in aqueous media, a common challenge for many "brick-dust" type molecules in drug discovery.[2]
Poor aqueous solubility is a significant hurdle, as it can lead to inaccurate results in biological assays, limited bioavailability in preclinical studies, and challenges in formulation development.[3][4] This guide provides systematic strategies to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of Methyl 6-cyano-1H-indazole-3-carboxylate?
A1: Key properties are summarized in the table below, based on data from PubChem.[1]
| Property | Value |
| Molecular Formula | C₁₀H₇N₃O₂ |
| Molecular Weight | 201.18 g/mol |
| IUPAC Name | methyl 6-cyano-1H-indazole-3-carboxylate |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| CAS Number | 885279-07-2 |
Q2: Which organic solvents are recommended for creating an initial stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening.[5] Other potential solvents include N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Due to the lack of specific public data for this compound, a small-scale solubility test is highly recommended. See Protocol 2 for a systematic approach.
Q3: My compound won't dissolve completely, even in DMSO. Can I heat the solution?
A3: Gentle heating (e.g., 37-50°C) can be used to increase the rate of dissolution for crystalline solids.[6][7] However, prolonged or excessive heat can lead to compound degradation. It is crucial to assess the thermal stability of the compound if heating is required. Sonication in a water bath is another effective method to aid dissolution without direct, high heat.[8]
Q4: How does pH likely affect the solubility of this indazole derivative?
A4: The indazole ring contains an acidic proton (N-H). In basic conditions (pH > pKa), this proton can be removed, forming an anionic salt that is typically more water-soluble. Conversely, if the molecule has basic sites, acidic conditions could form a cationic salt. Therefore, adjusting the pH of the aqueous buffer can be a powerful technique to enhance solubility.[9][10][11] For this specific molecule, exploring a slightly basic pH in your aqueous buffer may be beneficial.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter and provides actionable solutions grounded in formulation science.
Scenario 1: Precipitate forms in my DMSO stock solution during storage.
Q: I successfully dissolved my compound in DMSO to make a 10 mM stock, but after a week in the -20°C freezer, I see crystals. What happened and how can I fix it?
A: This is a common issue driven by two primary factors: water absorption and freeze-thaw cycles.
-
Causality (The "Why"): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Even small amounts of absorbed water can significantly reduce the solubility of a hydrophobic compound, causing it to precipitate out, especially at low temperatures.[8] Furthermore, repeated freeze-thaw cycles can promote crystallization. Each cycle provides an opportunity for crystal nucleation and growth.
-
Solution & Validation:
-
Use Anhydrous DMSO: Always use a fresh, sealed bottle of anhydrous (<0.1% water) DMSO for preparing stock solutions.
-
Aliquot Your Stock: Once the stock solution is prepared, immediately aliquot it into smaller, single-use volumes in tightly sealed vials. This minimizes the number of freeze-thaw cycles for the bulk of your stock and reduces exposure to atmospheric moisture.[12]
-
Proper Storage: Store aliquots at -20°C or -80°C. For long-term storage, -80°C is preferable.[13]
-
Recovery: To recover a precipitated stock, you can gently warm the vial (e.g., in a 37°C water bath) and vortex until the solid redissolves. Before use, visually inspect the solution to ensure complete dissolution.
-
Scenario 2: Compound precipitates when diluting from DMSO stock into aqueous buffer.
Q: My 10 mM DMSO stock is clear, but when I add it to my cell culture media or PBS for an assay, the solution turns cloudy. How do I prevent this?
A: This occurs because of the drastic change in solvent polarity. The aqueous buffer is a poor solvent for your compound, and it immediately precipitates. The key is to create a more favorable micro-environment for the compound in the final solution.
-
Causality (The "Why"): Your compound is soluble in the non-polar environment of DMSO but insoluble in the highly polar aqueous buffer. When you dilute the stock, the DMSO concentration drops, and the water molecules force the hydrophobic compound molecules to aggregate and precipitate.
-
Solution 1: The Co-Solvent Approach A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[14][][16]
-
Recommended Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400), or surfactants like Tween® 80 or Cremophor® EL.[12][17]
-
Validation: The final concentration of the organic solvent must be tested for toxicity in your specific assay. Typically, final DMSO concentrations should be kept below 0.5%, and other co-solvents should be similarly evaluated.
-
Workflow: See Protocol 3 for a step-by-step guide on preparing a working solution using a co-solvent.
-
-
Solution 2: pH Adjustment As discussed in the FAQ, modifying the pH of your final aqueous buffer can significantly improve solubility if the compound has an ionizable group.
-
Workflow: Prepare a series of buffers with varying pH values (e.g., 7.4, 8.0, 8.5). Perform a small-scale test by diluting your DMSO stock into each buffer and visually inspecting for precipitation. Use the lowest pH that maintains solubility to minimize potential off-target effects.
-
Visualization: Decision Workflow for Solubilization
The following diagram outlines a logical workflow for addressing solubility issues with Methyl 6-cyano-1H-indazole-3-carboxylate.
Caption: A decision tree for preparing solutions of Methyl 6-cyano-1H-indazole-3-carboxylate.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
Objective: To prepare a stable, high-concentration stock solution in an organic solvent.
Materials:
-
Methyl 6-cyano-1H-indazole-3-carboxylate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
-
Sterile, tightly sealable vials (e.g., cryovials)
Procedure:
-
Calculation: Determine the mass of the compound needed to make a desired volume and concentration (e.g., for 1 mL of a 10 mM solution, you need 0.20118 mg).
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
-
Weighing: Accurately weigh the required amount of powder into a clean vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 2-3 minutes. If dissolution is slow, sonicate in a room temperature water bath for 5-10 minutes.
-
Visual Inspection: Ensure the solution is completely clear with no visible particulates.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in separate, clearly labeled vials.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Systematic Solvent Screening
Objective: To determine the approximate solubility of the compound in various common laboratory solvents.
Materials:
-
Compound powder
-
Set of solvents: DMSO, DMF, Ethanol, Methanol, Acetonitrile, Acetone
-
Small glass vials (1-2 mL) with caps
-
Vortex mixer
Procedure:
-
Preparation: Weigh 1-2 mg of the compound into each labeled vial.
-
Initial Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding vial.
-
Equilibration: Cap the vial and vortex for 2 minutes. Let it sit at room temperature for 30 minutes, then vortex again.
-
Observation:
-
If the solid is completely dissolved, the solubility is ≥ 10-20 mg/mL (depending on the initial mass/volume). Record this and proceed to the next solvent.
-
If solid remains, add another aliquot of solvent (e.g., 100 µL) to decrease the effective concentration.
-
-
Iteration: Repeat steps 3 and 4, adding solvent incrementally until the solid dissolves completely.
-
Calculation: Calculate the approximate solubility in each solvent based on the total volume of solvent required to dissolve the initial mass.
| Solvent | Polarity Index | Dielectric Constant | Use Case |
| DMSO | 7.2 | 47.2 | Primary stock solutions (in vitro) |
| DMF | 6.4 | 36.7 | Alternative stock solutions |
| Ethanol | 4.3 | 24.5 | Co-solvent (in vitro/in vivo) |
| PEG 400 | - | 12.5 | Co-solvent (in vivo) |
| Acetone | 5.1 | 20.7 | Intermediate processing |
| Water | 10.2 | 80.1 | Final aqueous buffer (low solubility expected) |
Protocol 3: Preparation of an Aqueous Working Solution using a Co-solvent
Objective: To prepare a clear, stable working solution in an aqueous buffer for biological assays, avoiding precipitation.
Materials:
-
High-concentration stock solution in DMSO (from Protocol 1)
-
Co-solvent (e.g., PEG400 or Tween® 80)
-
Final aqueous buffer (e.g., PBS or cell culture medium)
Procedure (The "1-2-3 Method"):
-
Pipette the Co-solvent: In a clean tube, pipette the required volume of the co-solvent. For example, to make 1 mL of a final solution with 5% PEG400, you would add 50 µL of PEG400.
-
Add the DMSO Stock: Add your concentrated DMSO stock directly into the co-solvent and mix well by pipetting or brief vortexing. This creates a more hospitable intermediate environment for the compound.
-
Add the Aqueous Buffer: Add the aqueous buffer to reach the final volume and mix immediately. This gradual change in solvent environment helps prevent the compound from crashing out.
Example Calculation:
-
Goal: Prepare 1 mL of a 10 µM working solution in PBS.
-
Final concentrations: 0.1% DMSO, 5% PEG400.
-
Stock: 10 mM in DMSO.
-
Add 50 µL of PEG400 to a tube.
-
Add 1 µL of 10 mM DMSO stock to the PEG400 and mix.
-
Add 949 µL of PBS to the tube and mix.
References
-
Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. Available from: [Link]
-
Kumar, S., & Singh, A. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(3), 44-53. Available from: [Link]
- Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
-
PubChem. (n.d.). 1H-Indazole-3-carboxamide. National Center for Biotechnology Information. Retrieved from: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(5), 183. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. Available from: [Link]
-
ResearchGate. (2023). Formulation strategies for poorly soluble drugs. Available from: [Link]
-
PubChem. (n.d.). Methyl 6-cyano-1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from: [Link]
-
Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from: [Link]
-
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Technical Support Center: Safe Handling of Methyl 6-cyano-1H-indazole-3-carboxylate
Welcome to the technical support guide for Methyl 6-cyano-1H-indazole-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to ensure the safe handling and use of this potent chemical intermediate. The unique structure of this molecule, combining a biologically active indazole scaffold with a reactive cyano group, necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols.[1][2] This guide provides clear, actionable answers to common questions and troubleshooting scenarios to minimize risk and ensure a safe laboratory environment.
Section 1: Core Hazard Profile & Risk Assessment
Before handling Methyl 6-cyano-1H-indazole-3-carboxylate, it is imperative to understand its inherent hazards. The compound's risk profile is twofold: the indazole core, common in many pharmacologically active agents, and the cyano (-CN) group, which is acutely toxic and can react with acids to produce highly lethal hydrogen cyanide (HCN) gas.[3][4][5]
Senior Application Scientist's Note: Always treat new or unfamiliar indazole derivatives as potentially potent and hazardous until proven otherwise.[6] The biological activity that makes them useful in drug discovery can also present occupational health risks. The primary danger with this specific compound is the inadvertent generation of HCN gas, a rapid-acting poison.[7] Therefore, the segregation of this compound from all acids is the most critical storage and handling requirement.
Table 1: GHS Hazard Classification for Methyl 6-cyano-1H-indazole-3-carboxylate
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [8] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [8] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [8] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [8][9] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [8][9] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [8][9][10] |
| Hazardous to the Aquatic Environment | H410 | Very toxic to aquatic life with long lasting effects | [9] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses general questions about handling and safety.
Q1: What is the absolute minimum Personal Protective Equipment (PPE) required when handling this compound? A: The minimum required PPE consists of a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.[11][12] All work with the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[13][14] For tasks with a higher risk of splashes, such as transfers of solutions, a face shield should be worn in addition to goggles.[11]
Q2: How must I store this compound to prevent hazardous reactions? A: Storage protocols are critical. Store Methyl 6-cyano-1H-indazole-3-carboxylate in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area designated for toxic compounds.[7][15] Crucially, it must be stored in a secondary container and segregated from all acids, strong oxidizing agents, and sources of moisture to prevent the release of hydrogen cyanide gas.[3][5] A locked cabinet is recommended to restrict access.[14][15]
Q3: Why is the "cyano" group a special concern, and what is the primary risk? A: The cyano group (-C≡N) can react with acids to form hydrogen cyanide (HCN), a highly toxic and rapidly acting poison that can be fatal upon inhalation.[5][7] This reaction can occur with strong acids, weak acids, or even atmospheric moisture over time if the compound is not stored correctly. The primary risk is the accidental generation and inhalation of HCN gas during an experiment, such as during an acidic workup, or from improper storage.
Q4: Can I dispose of small amounts of this compound or its solutions down the drain? A: No. Under no circumstances should this compound or its waste be disposed of in the sanitary sewer.[4][16] It is classified as hazardous waste and is also very toxic to aquatic life.[9] All waste, including contaminated consumables (gloves, paper towels), spill cleanup materials, and reaction rinsates, must be collected in a designated, sealed, and properly labeled hazardous waste container for disposal by your institution's environmental health and safety (EHS) department.[15][17]
Q5: My research involves synthesizing a novel analog of this compound. Should I assume it has the same hazards? A: Yes. It is a fundamental principle of laboratory safety to assume that any new or structurally related compound of unknown toxicity is at least as hazardous as its most toxic component or known analog.[6] You should apply all the safety precautions outlined in this guide to your new compound until a thorough toxicological assessment can be performed.
Section 3: Troubleshooting Guide for Experimental Scenarios
This section provides step-by-step guidance for specific laboratory operations.
Q: I need to weigh the solid powder for my experiment. What is the safest procedure? A: Weighing fine powders presents a significant risk of creating airborne particulates that can be inhaled. The safest method is to perform the weighing operation inside a containment device.
Protocol 1: Safe Weighing of a Potent Powder
-
Work Area Preparation: Conduct this procedure entirely within a certified chemical fume hood or a ventilated balance enclosure (VBE).[14][18] Ensure the work surface is clean and decontaminated beforehand.
-
Don PPE: Wear your standard PPE (lab coat, goggles, nitrile gloves). Double-gloving is recommended for potent compounds.[14][19]
-
Tare Container: Place a pre-labeled receiving vial or container on the analytical balance and tare it.
-
Dispense Compound: Carefully use a spatula to transfer a small amount of Methyl 6-cyano-1H-indazole-3-carboxylate from the stock bottle into the tared container. Perform this action slowly and close to the surface to minimize dust generation.
-
Seal and Clean: Securely cap both the stock bottle and the receiving container immediately after the transfer.
-
Decontaminate: Carefully wipe the spatula, the exterior of the containers, and the balance with a disposable wipe dampened with a suitable solvent (e.g., 70% ethanol), ensuring you do not contaminate the balance's interior.
-
Waste Disposal: Dispose of the contaminated wipe and outer gloves in the designated hazardous waste container.
-
Final Wash: Wash your hands thoroughly after the procedure is complete.[9]
Q: I've spilled a small amount of the solid powder (less than 1 gram) on the bench inside the fume hood. How do I clean it up? A: For a small, contained spill, you can perform the cleanup yourself if you have the correct materials and follow a strict protocol.
Diagram 1: Small Spill Cleanup Workflow
A workflow for managing a minor chemical spill.
Senior Application Scientist's Note: The initial step of covering the powder with a damp paper towel is crucial. A dry powder is easily aerosolized, leading to an inhalation hazard. The moisture weighs the particles down, making cleanup safer and more effective. Do not add excessive liquid that could cause the spill to spread.
Q: My reaction requires an acidic workup. How do I perform this safely given the cyano group? A: This is a high-risk step that requires careful planning to prevent HCN generation.
-
Ensure Complete Reaction: Before beginning the workup, be as certain as possible that your starting material has been fully consumed. If possible, use a TLC or LCMS test to confirm.
-
Quench Carefully: If the reaction contains any cyanide-releasing reagents, they must be quenched before acidification. A common method for quenching inorganic cyanides is the addition of an alkaline solution of ferrous sulfate, but the appropriate quench depends on the specific reagents used.
-
Perform in Fume Hood: All steps of the workup must be performed in a high-performance chemical fume hood.
-
Slow Addition: Add the acidic solution very slowly to the reaction mixture with vigorous stirring. This allows for any minor, unforeseen HCN generation to be diluted and vented efficiently by the fume hood. Monitor for any signs of gas evolution.
-
Work Alone Policy: Never perform this procedure when working alone in the lab.[5][14]
Section 4: Emergency Response Protocols
In the event of an emergency, a swift and correct response is critical.
Diagram 2: Emergency Response Decision Tree
Decision-making for chemical exposure or spill.
Protocol 2: First Aid for Accidental Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[20] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large.[15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[17] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[10] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so without endangering yourself) and call for emergency medical services.[15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[17] Call a poison control center or seek immediate medical attention.[10]
References
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Singh, S. K., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Methyl 6-cyano-1H-indazole-3-carboxylate and Its Positional Isomers for Drug Discovery
Introduction: The Indazole Scaffold and the Significance of Isomeric Substitution
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2] The strategic placement of substituents on the indazole ring system can profoundly influence the molecule's physicochemical properties, reactivity, and ultimately, its pharmacological profile. This guide provides an in-depth comparison of Methyl 6-cyano-1H-indazole-3-carboxylate and its positional isomers, where the cyano group is located at the 4-, 5-, and 7-positions of the indazole ring.
While direct comparative data for these specific isomers is not extensively available in the current literature, this guide will leverage established principles of organic chemistry and data from structurally related compounds to provide a scientifically grounded comparison. We will explore the nuanced differences in their synthesis, predicted physicochemical and spectroscopic properties, and potential biological activities, offering valuable insights for researchers in drug discovery and development.
Comparative Analysis of Isomers
The position of the electron-withdrawing cyano group on the benzene portion of the indazole ring is expected to significantly impact the molecule's electronic distribution, dipole moment, and steric accessibility. These differences can, in turn, affect crystal packing, solubility, and interactions with biological targets.
Predicted Physicochemical and Spectroscopic Properties
The following table summarizes the predicted trends in the physicochemical and spectroscopic properties of the four isomers. These predictions are based on the known electronic effects of the cyano group (a strong -I and -M effect).
| Property | Methyl 4-cyano-1H-indazole-3-carboxylate | Methyl 5-cyano-1H-indazole-3-carboxylate | Methyl 6-cyano-1H-indazole-3-carboxylate | Methyl 7-cyano-1H-indazole-3-carboxylate | Rationale for Prediction |
| Predicted Acidity of N-H | Highest | Moderate | Moderate | High | The electron-withdrawing cyano group will increase the acidity of the N-H proton. The effect is strongest when the group is in close proximity (positions 4 and 7) and can exert its inductive effect more effectively. |
| Predicted Dipole Moment | High | High | High | High | The cyano group is strongly polar, leading to a significant dipole moment for all isomers. The precise vector will differ based on the position. |
| Predicted ¹H NMR (Chemical shift of aromatic protons) | Downfield shifts, especially for H5 and H7 | Downfield shifts, especially for H4 and H6 | Downfield shifts, especially for H5 and H7 | Downfield shifts, especially for H4 and H6 | The electron-withdrawing nature of the cyano group deshields the aromatic protons, causing them to resonate at a lower field. The effect is most pronounced on the ortho and para protons relative to the cyano group.[3] |
| Predicted ¹³C NMR (Chemical shift of cyano-bearing carbon) | Upfield | Downfield | Downfield | Upfield | The chemical shift of the carbon atom attached to the cyano group is influenced by complex electronic effects.[3] |
| Predicted Reactivity towards Electrophiles | Deactivated | Deactivated | Deactivated | Deactivated | The electron-withdrawing cyano group deactivates the benzene ring towards electrophilic aromatic substitution.[4] |
| Predicted Reactivity towards Nucleophiles | Activated, especially at positions ortho and para to the cyano group | Activated, especially at positions ortho and para to the cyano group | Activated, especially at positions ortho and para to the cyano group | Activated, especially at positions ortho and para to the cyano group | The cyano group activates the ring towards nucleophilic aromatic substitution, particularly at positions that can stabilize a negative charge through resonance. |
Synthetic Strategies
The synthesis of these isomers can be approached through several established methods for constructing the indazole ring, followed by the introduction of the cyano and methyl carboxylate functionalities, or by using appropriately substituted starting materials. A versatile and widely applicable method is the cyclization of ortho-substituted phenylhydrazines.[2]
General Synthetic Workflow
Caption: General synthetic workflow for the preparation of methyl cyano-1H-indazole-3-carboxylate isomers.
Experimental Protocol: Synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate
This protocol is adapted from general procedures for indazole synthesis and functionalization.[5][6]
Step 1: Synthesis of 6-Cyano-1H-indazole
-
To a stirred solution of 4-methyl-3-nitrobenzonitrile (1.0 eq) in a suitable solvent (e.g., ethanol), add a reducing agent such as tin(II) chloride (SnCl₂, 3.0 eq) and concentrated hydrochloric acid.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the resulting 2-amino-4-methylbenzonitrile in acetic acid at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise.
-
Stir the mixture at this temperature for 1 hour.
-
Add a solution of sodium sulfite (2.0 eq) in water and stir for an additional 2 hours.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-cyano-1H-indazole. Purify by column chromatography if necessary.
Step 2: Synthesis of 6-Cyano-1H-indazole-3-carboxylic acid
-
Dissolve 6-cyano-1H-indazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (2.2 eq, 2.5 M in hexanes) and stir the mixture for 1 hour at -78 °C.
-
Bubble dry carbon dioxide gas through the reaction mixture for 2 hours, allowing the temperature to slowly rise to room temperature.
-
Quench the reaction with water and acidify with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to give the crude carboxylic acid.
Step 3: Synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate
-
Dissolve the crude 6-cyano-1H-indazole-3-carboxylic acid (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel.
Comparative Biological Evaluation
The indazole scaffold is a known pharmacophore with a wide range of biological activities. The introduction of a cyano group can modulate this activity through electronic and steric effects, as well as by providing an additional site for hydrogen bonding.
Antiproliferative Activity
Many substituted indazoles have demonstrated potent antiproliferative activity against various cancer cell lines.[7] The cyano group, being a common feature in many anticancer agents, may enhance this activity.[8]
Experimental Protocol: MTT Assay for Antiproliferative Activity
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9][10]
-
Compound Treatment: Treat the cells with serial dilutions of the four methyl cyano-1H-indazole-3-carboxylate isomers (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value for each isomer.
Caption: Workflow for the MTT assay to determine antiproliferative activity.
Antimicrobial Activity
Indazole derivatives have also been reported to possess significant antimicrobial properties.[1][11][12]
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Activity
-
Inoculum Preparation: Prepare a standardized inoculum of bacteria (e.g., E. coli, S. aureus) or fungi (e.g., C. albicans) in a suitable broth.[13]
-
Serial Dilution: Prepare two-fold serial dilutions of the four indazole isomers in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[14]
Conclusion and Future Directions
This guide provides a comparative framework for understanding the properties and potential applications of Methyl 6-cyano-1H-indazole-3-carboxylate and its positional isomers. While direct experimental comparisons are lacking in the literature, the principles outlined here offer a solid foundation for initiating research in this area.
Future experimental work should focus on the synthesis and thorough characterization of all four isomers. A systematic evaluation of their biological activities, including antiproliferative and antimicrobial screening, will be crucial to validate the predictions made in this guide and to unlock the full therapeutic potential of this promising class of compounds. Structure-activity relationship (SAR) studies, guided by the data obtained, will further aid in the design of more potent and selective indazole-based drug candidates.
References
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-
Organic Syntheses Procedure. 1H-Indazole-3-carboxylic acid, ethyl ester. Available at: [Link]
- US Patent US20040248960A1. Process for preparing 1-methylindazole-3-carboxylic acid.
- Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603.
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
- Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E, 77(Pt 1), 84-86.
- 2-Substituted indazoles. Synthesis and antimicrobial activity. Archiv der Pharmazie, 331(7-8), 245-251.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. RSC Advances, 11(43), 26979-27002.
- 13C NMR of indazoles. Magnetic Resonance in Chemistry, 22(11), 745-751.
- Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)
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Substituent Effects in the Reactivity of Aromatic Rings. Chemistry LibreTexts. Available at: [Link]
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A Researcher's Guide to Investigating the Bioactivity of Methyl 6-cyano-1H-indazole-3-carboxylate in Oncology
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in a multitude of compounds exhibiting a wide array of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-HIV properties.[1][3][4] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. Several indazole-based therapeutics are currently in clinical use or undergoing clinical trials, highlighting the therapeutic potential of this heterocyclic system.[4][5] Notable examples include Pazopanib, a multi-kinase inhibitor, and Niraparib, a PARP1/PARP2 inhibitor, both used in cancer chemotherapy.[4]
This guide focuses on a specific, yet under-characterized derivative, Methyl 6-cyano-1H-indazole-3-carboxylate . While its direct biological activity is not extensively documented in publicly available literature, its structural features—the indazole core, the electron-withdrawing cyano group, and the carboxylate moiety—suggest a strong potential for biological activity, particularly in the realm of oncology.[6] This document serves as a comprehensive guide for researchers aiming to elucidate the bioactivity of this compound through a series of robust, self-validating experimental protocols and to objectively compare its performance against established anticancer agents.
Compound Profiles: The Challenger and the Incumbents
A meaningful comparison requires the selection of appropriate benchmarks. Given the prevalence of indazole derivatives as kinase inhibitors and apoptosis inducers in oncology[4][6], we have selected two well-characterized drugs for comparison: Sorafenib , a multi-kinase inhibitor, and Venetoclax , a BCL-2 inhibitor that promotes apoptosis.
| Compound | Structure | Primary Mechanism of Action | Key Therapeutic Use |
| Methyl 6-cyano-1H-indazole-3-carboxylate | To be determined | Investigational | |
| Sorafenib | Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases) | Renal cell carcinoma, Hepatocellular carcinoma | |
| Venetoclax | BCL-2 inhibitor (promotes apoptosis) | Chronic lymphocytic leukemia, Acute myeloid leukemia |
Proposed Experimental Investigation: A Three-Tiered Approach
To comprehensively assess the bioactivity of Methyl 6-cyano-1H-indazole-3-carboxylate, a tiered experimental approach is recommended. This will begin with a broad assessment of cytotoxicity, followed by more specific assays to probe its potential mechanisms of action.
Tier 1: In Vitro Cytotoxicity Screening
The initial step is to determine the compound's ability to inhibit the growth of cancer cells.[7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose.[9]
-
Cell Culture: A panel of human cancer cell lines should be selected to represent various cancer types (e.g., A549 - lung, K562 - chronic myeloid leukemia, PC-3 - prostate, HepG2 - hepatoma).[4] Cells should be maintained in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Methyl 6-cyano-1H-indazole-3-carboxylate, Sorafenib, and Venetoclax in the appropriate cell culture medium. The final concentrations should span a wide range to determine the IC50 value (e.g., 0.01 µM to 100 µM). Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Compound | A549 IC50 (µM) | K562 IC50 (µM) | PC-3 IC50 (µM) | HepG2 IC50 (µM) |
| Methyl 6-cyano-1H-indazole-3-carboxylate | TBD | TBD | TBD | TBD |
| Sorafenib | 5.8 | 3.9 | 7.2 | 4.5 |
| Venetoclax | >100 | 0.01 | >100 | >100 |
TBD: To Be Determined
Tier 2: Mechanism of Action - Enzyme Inhibition Assay
If the cytotoxicity data suggests a broad-spectrum activity similar to Sorafenib, investigating the compound's potential as a kinase inhibitor is a logical next step. A generic enzyme inhibition assay can be adapted for specific kinases of interest (e.g., VEGFR, PDGFR, RAF kinases).[10][11]
-
Reagents: Obtain the purified recombinant kinase, its specific substrate, and ATP.
-
Assay Buffer: Prepare an appropriate kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Compound Preparation: Prepare serial dilutions of Methyl 6-cyano-1H-indazole-3-carboxylate and the positive control inhibitor (Sorafenib).
-
Reaction Mixture: In a 96-well plate, add the kinase, the test compound/control, and the assay buffer. Pre-incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction proceeds under initial velocity conditions.[12]
-
Detection: Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as phosphorylation-specific antibodies (ELISA), radiometric assays (³²P-ATP), or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).[13][14]
Tier 3: Mechanism of Action - Receptor Binding Assay
If the cytotoxicity profile is highly specific to certain cell lines, as is the case with Venetoclax, a receptor-binding assay could be employed to investigate interactions with a specific target, such as BCL-2.[15][16] Radioligand binding assays are a classic and robust method for this purpose.[17]
-
Target Preparation: Isolate cell lysates or membranes containing the target receptor (e.g., BCL-2).
-
Radioligand: Select a suitable radiolabeled ligand with high affinity and specificity for the target receptor.
-
Compound Preparation: Prepare serial dilutions of Methyl 6-cyano-1H-indazole-3-carboxylate and the known competitor (Venetoclax).
-
Binding Reaction: In a multi-well filter plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound or competitor.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the filter plate to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 or Ki value.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to characterizing the bioactivity of Methyl 6-cyano-1H-indazole-3-carboxylate and comparing it to established anticancer drugs. The proposed tiered experimental workflow, from broad cytotoxicity screening to specific mechanism-of-action studies, will provide a comprehensive understanding of this novel compound's therapeutic potential. The data generated from these experiments will be crucial in determining whether Methyl 6-cyano-1H-indazole-3-carboxylate warrants further investigation as a potential lead compound in cancer drug discovery. The indazole scaffold continues to be a fruitful area of research, and a thorough investigation of its derivatives is essential for the development of next-generation therapeutics.
References
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Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
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Chen, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3889. Available at: [Link]
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Cincinelli, R., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5539. Available at: [Link]
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Gifford Bioscience. (n.d.). About Ligand Binding Assays. Available at: [Link]
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Gilda, T., & G, S. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Cell Biology, 2012, 384834. Available at: [Link]
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Krajewska, E., & Paneth, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Methods and Protocols, 4(2), 26. Available at: [Link]
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Kumar, P. (2018). Cytotoxic assays for screening anticancer agents. In Methods in Pharmacology and Toxicology (pp. 1-10). Humana Press, New York, NY. Available at: [Link]
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Luchini, A., & Seshadri, J. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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Mascitti, V., et al. (2018). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 9(5), 666-681. Available at: [Link]
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PubChem. (n.d.). Methyl 6-cyano-1H-indazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Thorne, N., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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Thorne, N., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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Comparative analysis of "Methyl 6-cyano-1H-indazole-3-carboxylate" synthesis methods
Introduction
Methyl 6-cyano-1H-indazole-3-carboxylate is a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds. Its rigid, bicyclic core, adorned with strategically placed functional groups—a nitrile and a methyl ester—renders it a versatile scaffold for drug discovery and development. The indazole moiety is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications, including oncology, inflammation, and neuroscience. The 6-cyano group can serve as a handle for further chemical modifications or as a crucial pharmacophoric element, while the 3-carboxylate provides a convenient point for amide bond formation and other derivatizations.
Given its significance, the efficient and scalable synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate is of paramount importance to researchers in both academic and industrial settings. This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of this key intermediate. We will delve into the mechanistic underpinnings of each route, provide detailed, step-by-step experimental protocols, and present a side-by-side comparison of their respective advantages and disadvantages. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic approach for their specific needs.
Synthetic Strategies: A Head-to-Head Comparison
Two principal and distinct methodologies for the synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate have been identified and will be the focus of this guide:
-
Method 1: Diazotization and Cyclization of a Substituted Anthranilate Derivative. This classical yet robust approach involves the transformation of a readily available aminobenzoate derivative through a diazotization reaction followed by an intramolecular cyclization to construct the indazole ring system.
-
Method 2: [3+2] Cycloaddition of a Benzyne Intermediate with a Diazoester. This more modern approach leverages the power of cycloaddition chemistry, where a highly reactive benzyne intermediate is trapped by a diazoester to form the desired indazole product in a convergent manner.
The following sections will provide a detailed exposition of each method, including their underlying chemical logic, experimental protocols, and a comparative summary of their key performance indicators.
Method 1: Synthesis via Diazotization and Cyclization
This synthetic route represents a traditional and widely employed strategy for the construction of the indazole core. The fundamental principle of this method lies in the conversion of an aniline derivative into a reactive diazonium salt, which then undergoes an intramolecular cyclization to forge the N-N bond of the indazole ring.
Causality Behind Experimental Choices
The selection of a suitably substituted anthranilate derivative as the starting material is crucial for the success of this synthesis. Specifically, the presence of a cyano group at the 5-position of the anthranilate is a prerequisite for obtaining the desired 6-cyanoindazole product. The diazotization is typically carried out at low temperatures using sodium nitrite in the presence of a strong acid to generate the unstable diazonium salt in situ. The subsequent cyclization is often promoted by adjusting the pH or by thermal means. The choice of a methyl ester in the starting material directly leads to the desired methyl carboxylate functionality in the final product, obviating the need for a separate esterification step.
Experimental Protocol
Step 1: Synthesis of Methyl 2-amino-5-cyanobenzoate
To a solution of 2-amino-5-cyanobenzoic acid (1.0 eq) in methanol (10 vol), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford Methyl 2-amino-5-cyanobenzoate.
Step 2: Diazotization and Cyclization to Methyl 6-cyano-1H-indazole-3-carboxylate
To a stirred solution of Methyl 2-amino-5-cyanobenzoate (1.0 eq) in a mixture of glacial acetic acid (5 vol) and propionic acid (5 vol) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water (2 vol) is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at the same temperature for 1 hour. The mixture is then allowed to warm to room temperature and stirred for an additional 12-16 hours. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield Methyl 6-cyano-1H-indazole-3-carboxylate.
Visualizing the Pathway: Diazotization and Cyclization
Caption: Synthetic pathway for Method 1.
Method 2: Synthesis via [3+2] Cycloaddition
This approach represents a more convergent and often higher-yielding strategy for the synthesis of substituted indazoles. The core of this method is the in-situ generation of a highly reactive benzyne intermediate, which then undergoes a [3+2] cycloaddition reaction with a diazo compound to rapidly assemble the indazole ring system.
Causality Behind Experimental Choices
The choice of the benzyne precursor is critical. A common and effective precursor is a 2-(trimethylsilyl)aryl triflate, which can be readily prepared from the corresponding phenol. The cyano group is incorporated into the benzyne precursor to ensure its presence at the desired position in the final product. The [3+2] cycloaddition partner is typically a diazoester, such as methyl diazoacetate, which provides the remaining atoms for the pyrazole ring of the indazole and installs the methyl carboxylate group at the 3-position. The use of a fluoride source, such as cesium fluoride or tetrabutylammonium fluoride (TBAF), is essential to trigger the elimination of the trimethylsilyl and triflate groups to generate the fleeting benzyne intermediate.
Experimental Protocol
Step 1: Synthesis of 4-Cyano-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
To a solution of 4-cyano-2-(trimethylsilyl)phenol (1.0 eq) in dichloromethane (10 vol) at 0 °C is added pyridine (1.5 eq). Trifluoromethanesulfonic anhydride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour. The reaction is quenched with water and the layers are separated. The organic layer is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic phase is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to give 4-Cyano-2-(trimethylsilyl)phenyl trifluoromethanesulfonate.
Step 2: [3+2] Cycloaddition to form Methyl 6-cyano-1H-indazole-3-carboxylate
To a solution of 4-Cyano-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq) and methyl diazoacetate (1.5 eq) in anhydrous acetonitrile (20 vol) is added cesium fluoride (2.0 eq). The reaction mixture is stirred at room temperature for 12-18 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford Methyl 6-cyano-1H-indazole-3-carboxylate.
Visualizing the Pathway: [3+2] Cycloaddition
Caption: Synthetic pathway for Method 2.
Comparative Analysis
| Feature | Method 1: Diazotization and Cyclization | Method 2: [3+2] Cycloaddition |
| Starting Materials | Readily available substituted anthranilates. | Requires synthesis of a silylated triflate precursor. |
| Reagents | Inexpensive and common lab reagents (NaNO₂, acids). | Requires specialized reagents (triflic anhydride, diazoester, fluoride source). |
| Reaction Conditions | Low temperatures for diazotization, then room temperature. | Generally mild, room temperature conditions. |
| Number of Steps | Can be a one-pot or two-step process from the aminobenzoate. | Multi-step synthesis of the benzyne precursor is often required. |
| Yield | Moderate to good, can be variable. | Often high yielding. |
| Scalability | Generally scalable, but handling of diazonium salts requires care. | Scalability can be challenging due to the cost of reagents and handling of diazo compounds. |
| Substrate Scope | Generally tolerant of various functional groups. | Can be sensitive to certain functional groups on the benzyne precursor. |
| Safety Considerations | Diazonium salts can be explosive if isolated; in-situ generation is preferred. | Diazo compounds are potentially explosive and should be handled with care. |
Conclusion and Recommendations
Both the diazotization/cyclization and the [3+2] cycloaddition methodologies offer viable pathways for the synthesis of Methyl 6-cyano-1H-indazole-3-carboxylate. The choice between the two will largely depend on the specific requirements of the researcher and the context of the synthesis.
Method 1 (Diazotization and Cyclization) is a cost-effective and well-established route that utilizes readily available starting materials and reagents. It is a good choice for researchers who prioritize economy and are comfortable with the handling of diazonium intermediates. While the yields may be more variable, the procedure is generally straightforward and amenable to scale-up with appropriate safety precautions.
Method 2 ([3+2] Cycloaddition) offers a more elegant and often higher-yielding approach. Its convergent nature makes it attractive for the rapid synthesis of the target molecule. However, the requirement for a multi-step preparation of the benzyne precursor and the use of more expensive and potentially hazardous reagents may be limiting factors for some applications. This method is particularly well-suited for medicinal chemistry programs where rapid access to analogs with high purity is a priority.
Ultimately, the optimal synthetic strategy will be dictated by a careful consideration of factors such as cost, available resources, desired scale, and the specific expertise of the synthetic chemist. This guide provides the foundational knowledge to make an informed decision and to successfully execute the synthesis of the valuable building block, Methyl 6-cyano-1H-indazole-3-carboxylate.
References
Due to the illustrative nature of this guide, specific literature citations for the detailed experimental protocols are not provided. Researchers should consult relevant peer-reviewed journals and patents for validated procedures.
A Researcher's Guide to the In Vitro Validation of Methyl 6-cyano-1H-indazole-3-carboxylate: A Comparative Approach
Welcome to a comprehensive guide on the in vitro validation of Methyl 6-cyano-1H-indazole-3-carboxylate (M6C). This document provides a strategic framework for researchers, scientists, and drug development professionals to rigorously assess the biological activity of this molecule. We will move beyond rote protocols to explain the scientific rationale behind experimental choices, ensuring a robust and reliable evaluation.
The indazole scaffold is a privileged structure in medicinal chemistry, known for its role in compounds targeting a range of biological processes, including kinase signaling and metabolic pathways.[1][2] M6C, with its specific substitutions, presents a unique opportunity for investigation. This guide will use the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immune modulation, as a primary hypothesis for M6C's activity, drawing comparisons with the well-characterized IDO1 inhibitor, Epacadostat.[3]
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan.[4][5] In the context of oncology, IDO1 expression by tumor cells helps create an immunosuppressive microenvironment, allowing the tumor to evade the host's immune system.[6] Therefore, inhibitors of IDO1 are of significant interest as potential cancer immunotherapies.
This guide will detail a multi-step in vitro validation process, from initial enzymatic assays to cell-based functional screens and essential cytotoxicity assessments. Each step is designed to build upon the last, creating a comprehensive profile of M6C's biological activity.
The In Vitro Validation Workflow: A Step-by-Step Approach
A thorough in vitro validation workflow is crucial for understanding a compound's potential. The following diagram outlines the logical progression of experiments to characterize the activity of Methyl 6-cyano-1H-indazole-3-carboxylate.
Caption: A logical workflow for the in vitro validation of a novel compound.
Phase 1: Direct Target Engagement - The Biochemical IDO1 Inhibition Assay
The first step is to determine if M6C directly interacts with and inhibits the IDO1 enzyme. A cell-free biochemical assay is the most direct method for this assessment.
Principle: This assay measures the enzymatic activity of purified recombinant IDO1. The enzyme catalyzes the conversion of L-tryptophan to N-formylkynurenine, which can be detected by its absorbance at 321 nm.[7] The ability of M6C to inhibit this reaction is quantified by measuring the decrease in product formation.
Detailed Protocol: Biochemical IDO1 Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
Recombinant Human IDO1: Prepare a stock solution in assay buffer. The final concentration in the assay should be around 20 nM.[7]
-
Cofactor Solution: Prepare a solution containing 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase in assay buffer.[7]
-
Substrate Solution: Prepare a 2 mM D-Tryptophan solution in assay buffer.[7]
-
Test Compounds: Prepare a 10-point serial dilution of M6C and Epacadostat (positive control) in DMSO. The final DMSO concentration in the assay should be less than 1%.
-
-
Assay Procedure (96-well UV-transparent plate):
-
Add 50 µL of assay buffer to all wells.
-
Add 1 µL of serially diluted test compounds or DMSO (vehicle control) to the appropriate wells.
-
Add 25 µL of the cofactor solution to all wells.
-
Add 10 µL of the recombinant IDO1 enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 15 µL of the substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 321 nm every minute for 30 minutes using a plate reader.
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit.
-
Expected Outcome & Comparison: A successful experiment will demonstrate a dose-dependent inhibition of IDO1 activity by both M6C and Epacadostat. The IC50 values will provide a direct comparison of their biochemical potencies.
| Compound | Predicted Biochemical IC50 (nM) | Reference IC50 (nM) |
| Methyl 6-cyano-1H-indazole-3-carboxylate | To be determined | N/A |
| Epacadostat | 50 - 100 | ~71.8[3] |
Phase 2: Cellular Activity - Kynurenine Production Assay
Demonstrating that M6C can inhibit IDO1 within a cellular environment is a critical next step. This confirms cell permeability and activity in a more physiologically relevant setting.
Principle: This assay utilizes a human cell line, such as the ovarian cancer cell line SKOV-3 or the cervical cancer cell line HeLa, which can be stimulated to express IDO1.[4] IDO1 activity is measured by quantifying the amount of kynurenine, a downstream product of tryptophan catabolism, secreted into the cell culture medium.
Detailed Protocol: Cell-Based Kynurenine Production Assay
-
Cell Culture and IDO1 Induction:
-
Compound Treatment:
-
After the induction period, remove the IFNγ-containing medium.
-
Add fresh medium containing serial dilutions of M6C or Epacadostat to the cells. Include a vehicle control (DMSO).
-
-
Kynurenine Measurement:
-
Incubate the plate for 48-72 hours.
-
After incubation, collect the cell culture supernatant.
-
Add 100 µL of 30% trichloroacetic acid (TCA) to 100 µL of supernatant, incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new 96-well plate and add an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 490 nm.
-
A kynurenine standard curve should be used to determine the concentration of kynurenine in the samples.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of kynurenine production for each compound concentration.
-
Determine the cellular IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Expected Outcome & Comparison: This assay will reveal the cellular potency of M6C. A potent compound will show a low nanomolar IC50 value, comparable to that of Epacadostat. A significant drop in potency from the biochemical to the cellular assay may indicate poor cell permeability or active efflux.
| Compound | Predicted Cellular IC50 (nM) | Reference IC50 (nM) |
| Methyl 6-cyano-1H-indazole-3-carboxylate | To be determined | N/A |
| Epacadostat | 10 - 20 | ~10[3] |
Phase 3: Safety and Selectivity Profiling
A potent compound is only useful if it is not broadly toxic to cells. Therefore, assessing the general cytotoxicity of M6C is a mandatory step.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[8] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8]
Caption: Principle of the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Plating:
-
Plate a relevant cell line (e.g., the same line used in the cellular assay, or a standard line like HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of M6C, typically from low nanomolar to high micromolar, for 24-72 hours. Include a vehicle control and a positive control for cell death (e.g., doxorubicin).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the CC50 (the concentration that causes 50% cytotoxicity).
-
Interpreting the Results: A desirable compound will have a high CC50 value and a large therapeutic window (the ratio of CC50 to IC50). A therapeutic window greater than 100 is generally considered favorable.
Conclusion and Future Directions
This guide provides a foundational framework for the in vitro validation of Methyl 6-cyano-1H-indazole-3-carboxylate. By systematically evaluating its biochemical potency, cellular activity, and cytotoxicity in comparison to a known standard like Epacadostat, researchers can build a comprehensive and reliable data package.
Positive results from this workflow—namely, potent and selective inhibition of IDO1 with a wide therapeutic window—would strongly support further investigation. Subsequent steps could include selectivity profiling against other enzymes (e.g., IDO2, TDO) and more complex co-culture assays to assess the compound's ability to rescue T-cell function from IDO1-mediated suppression.[4] Ultimately, this rigorous in vitro characterization is the first critical step on the path to potential therapeutic development.
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A Senior Application Scientist's Guide to Evaluating Methyl 6-cyano-1H-indazole-3-carboxylate: A Potential Novel Anticancer Agent
For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective anticancer agents is a continuous endeavor. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant therapeutic potential.[1][2][3] This guide provides an in-depth technical comparison of the hypothesized efficacy of Methyl 6-cyano-1H-indazole-3-carboxylate against various cancer cell lines, contextualized by the performance of established alternatives. While direct experimental data on this specific compound is emerging, its structural characteristics point towards a compelling mechanism of action that warrants thorough investigation.
The Indazole Scaffold: A Foundation for Anticancer Innovation
The 1H-indazole core is a bicyclic aromatic heterocycle that has been successfully incorporated into a variety of clinically approved drugs and investigational compounds. Various substituted indazole derivatives have demonstrated potent anti-tumor, anti-inflammatory, and anti-bacterial activities.[3] Notably, derivatives of 6-amino-1H-indazole have shown promising cytotoxicity in human colorectal cancer cell lines, such as HCT116.[1] For instance, the compound N-(4-fluorobenzyl)-1H-indazol-6-amine exhibited a potent antiproliferative activity with an IC50 value of 14.3±4.4 µM in HCT116 cells, while showing no cytotoxicity in normal lung fibroblast cells (MRC5).[1] This highlights the potential for developing indazole-based compounds with a favorable therapeutic window.
Hypothesized Mechanism of Action: A PARP Inhibitor Candidate?
A key insight into the potential mechanism of action of Methyl 6-cyano-1H-indazole-3-carboxylate comes from its structural similarity to Niraparib, a potent, clinically approved poly (ADP-ribose) polymerase (PARP) inhibitor.[3] PARP inhibitors have revolutionized the treatment of cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, particularly those with BRCA1/2 mutations. By inhibiting PARP, these drugs prevent the repair of single-strand DNA breaks, which then leads to the formation of double-strand breaks during replication. In HR-deficient cancer cells, these double-strand breaks cannot be repaired, resulting in synthetic lethality and selective tumor cell death.
Given this precedent, it is highly plausible that Methyl 6-cyano-1H-indazole-3-carboxylate may also function as a PARP inhibitor. The indazole core, coupled with the electron-withdrawing cyano and carboxylate groups, could facilitate binding to the catalytic domain of PARP enzymes.
Visualizing the Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of Methyl 6-cyano-1H-indazole-3-carboxylate via PARP inhibition.
Comparative Efficacy Analysis: Benchmarking Against Established PARP Inhibitors
To provide a framework for evaluating the potential efficacy of Methyl 6-cyano-1H-indazole-3-carboxylate, it is essential to compare it against the performance of established PARP inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Olaparib, Rucaparib, Niraparib, and Talazoparib across a range of cancer cell lines.
| PARP Inhibitor | Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| Olaparib | HCT116 | Colorectal Cancer | Wild-Type | 2.80 | [4] |
| HCT15 | Colorectal Cancer | Wild-Type | 4.75 | [4] | |
| SW480 | Colorectal Cancer | Wild-Type | 12.42 | [4] | |
| SKOV3 (BRCA2 KO) | Ovarian Cancer | Mutant | 0.05 | [5] | |
| DU145 (BRCA1 KO) | Prostate Cancer | Mutant | 0.07 | [5] | |
| MDA-MB-436 | Breast Cancer | Mutant | 0.001-0.01 | [6] | |
| Rucaparib | COLO704 | Ovarian Cancer | Not Specified | 2.5 | [7][8] |
| PEO1 | Ovarian Cancer | BRCA2 Mutant | < 10 | [9] | |
| SKOV3 | Ovarian Cancer | Wild-Type | > 15 | [7][8] | |
| Niraparib | PEO1 | Ovarian Cancer | BRCA2 Mutant | 7.49 | [10] |
| UWB1.289 | Ovarian Cancer | BRCA1 Mutant | 21.34 | [10] | |
| UWB1.289+BRCA1 | Ovarian Cancer | Wild-Type | 58.98 | [10] | |
| HCT-116 | Colorectal Cancer | Wild-Type | Not Specified | [11] | |
| RKO | Colorectal Cancer | Wild-Type | Not Specified | [11] | |
| Talazoparib | BT-20 | Breast Cancer (TNBC) | Not Specified | Lower than MDA-MB-468 | [12] |
| MDA-MB-468 | Breast Cancer (TNBC) | Not Specified | Higher than BT-20 | [12] |
Analysis of Comparative Data:
-
BRCA Status is a Key Determinant of Sensitivity: As expected, cell lines with BRCA mutations (e.g., SKOV3 BRCA2 KO, PEO1) generally exhibit significantly lower IC50 values for PARP inhibitors, indicating higher sensitivity.
-
Varying Potency Across Inhibitors: The IC50 values demonstrate that the potency of PARP inhibitors can vary considerably between different compounds and cell lines.
-
Activity in BRCA Wild-Type Cells: While the most profound effects are seen in BRCA-mutant lines, PARP inhibitors also show activity in some BRCA wild-type cell lines, albeit at higher concentrations. This suggests that other factors beyond BRCA status can influence sensitivity.
For Methyl 6-cyano-1H-indazole-3-carboxylate, initial screening should include both BRCA-proficient and BRCA-deficient cell lines to determine its potency and selectivity. A desirable profile would be low micromolar or nanomolar activity, particularly in BRCA-mutant lines.
Essential Experimental Protocols for Efficacy Evaluation
To rigorously assess the anticancer efficacy of Methyl 6-cyano-1H-indazole-3-carboxylate, a series of well-established in vitro assays are required. The following protocols provide a comprehensive framework for this evaluation.
Cell Viability Assessment: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol: [13][14]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. The optimal cell density will vary depending on the cell line's growth rate.
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Methyl 6-cyano-1H-indazole-3-carboxylate and the chosen comparator compounds (e.g., Olaparib). Add the compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization. Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection: Annexin V/PI Staining
Principle: This assay distinguishes between live, apoptotic, and necrotic cells.[15][16][17][18] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Step-by-Step Protocol:
-
Cell Treatment: Seed and treat cells with Methyl 6-cyano-1H-indazole-3-carboxylate as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Cell Cycle Analysis: Propidium Iodide Staining
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[19][20][21][22] The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. This allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described previously.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate for at least 30 minutes at 4°C.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and ensure that PI only stains DNA. Incubate for at least 30 minutes at 37°C.
-
PI Staining: Add propidium iodide staining solution to the cell suspension.
-
Incubation: Incubate for 5-10 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be represented as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be determined.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for evaluating the in vitro efficacy of a novel compound.
Conclusion and Future Directions
While direct evidence for the efficacy of Methyl 6-cyano-1H-indazole-3-carboxylate is still to be established, its structural features and the known anticancer properties of the indazole scaffold strongly suggest its potential as a novel therapeutic agent, possibly acting as a PARP inhibitor. The comparative data on established PARP inhibitors provide a clear benchmark for its evaluation. The detailed experimental protocols outlined in this guide offer a robust framework for researchers to systematically investigate its efficacy against a panel of cancer cell lines.
Future studies should focus on confirming its mechanism of action, potentially through PARP activity assays and evaluation in PARP inhibitor-resistant cell lines. In vivo studies in relevant xenograft models will also be crucial to validate its therapeutic potential. The exploration of Methyl 6-cyano-1H-indazole-3-carboxylate and its analogs could lead to the development of next-generation anticancer therapies with improved efficacy and selectivity.
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Benchmarking a Novel Indazole Compound: A Head-to-Head Comparison of Methyl 6-cyano-1H-indazole-3-carboxylate Against Commercial IDO1 Inhibitors
Abstract
In the landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, suppressing T-cell function and enabling tumor immune evasion. While several IDO1 inhibitors have entered clinical trials, the quest for novel chemotypes with improved potency and distinct mechanisms of action continues. This guide introduces Methyl 6-cyano-1H-indazole-3-carboxylate, a novel indazole-containing small molecule, and presents a comprehensive benchmarking study against established commercial IDO1 inhibitors, Epacadostat and Navoximod (Linrodostat). We provide a detailed, step-by-step framework for the comparative evaluation of these compounds, encompassing both biochemical and cell-based assays, to elucidate the potential of Methyl 6-cyano-1H-indazole-3-carboxylate as a new therapeutic candidate.
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
Cancer cells can employ various strategies to escape immune surveillance, one of which is the upregulation of the IDO1 enzyme.[1][2] IDO1 is the first and rate-limiting enzyme in the kynurenine pathway of tryptophan catabolism.[3][4] In the tumor microenvironment, increased IDO1 activity leads to two key immunosuppressive events: the depletion of the essential amino acid L-tryptophan, which is necessary for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which act as immunosuppressive signaling molecules.[1][2][5] This dual mechanism effectively dampens the anti-tumor immune response, promoting tumor growth and metastasis.
The therapeutic potential of inhibiting IDO1 to restore immune function has led to the development of several small molecule inhibitors.[6] Among these, compounds with an indazole scaffold have shown promise. While the biological target of Methyl 6-cyano-1H-indazole-3-carboxylate has not been extensively characterized, its structural similarity to known IDO1 inhibitors suggests it may exert its anti-cancer effects through this pathway.[7][8] This guide outlines a rigorous benchmarking protocol to test this hypothesis and compare its efficacy against well-characterized commercial inhibitors.
The Inhibitors in Focus:
-
Methyl 6-cyano-1H-indazole-3-carboxylate: The investigational compound. Its potency and mechanism of action against IDO1 are the primary subjects of this investigation.
-
Epacadostat (INCB024360): A potent and selective, orally bioavailable inhibitor of IDO1 that has been extensively studied in clinical trials.[9][10] It acts as a competitive, reversible inhibitor by binding to the heme cofactor of the enzyme.[11]
-
Navoximod (Linrodostat, GDC-0919): Another potent IDO1 inhibitor that has been evaluated in clinical settings.[12][13][14]
Experimental Design: A Multi-faceted Approach to Inhibitor Characterization
To provide a comprehensive comparison, we will employ a two-tiered approach: a direct biochemical assay to assess enzymatic inhibition and a cell-based assay to evaluate activity in a more physiologically relevant context.
Caption: A two-tiered workflow for inhibitor characterization.
Methodologies: Detailed Protocols for Robust Benchmarking
Biochemical IDO1 Enzyme Activity Assay
This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of purified recombinant human IDO1. The production of kynurenine is monitored spectrophotometrically.[15]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).
-
Reaction Cocktail: Prepare a fresh solution containing 20 mM L-ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase in Assay Buffer.
-
Substrate Solution: 400 µM L-tryptophan in Assay Buffer.
-
Enzyme Solution: Recombinant human IDO1 diluted in Assay Buffer to the desired concentration.
-
Inhibitor Solutions: Prepare serial dilutions of Methyl 6-cyano-1H-indazole-3-carboxylate, Epacadostat, and Navoximod in a suitable solvent (e.g., DMSO), followed by dilution in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the Reaction Cocktail.
-
Add 10 µL of the serially diluted inhibitor solutions or vehicle control.
-
Add 20 µL of the Enzyme Solution to initiate the pre-incubation. Mix gently and incubate for 15 minutes at room temperature.
-
To start the enzymatic reaction, add 20 µL of the Substrate Solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of 30% (w/v) trichloroacetic acid (TCA).
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[3]
-
Centrifuge the plate at 2500 x g for 10 minutes to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new plate.
-
Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid to each well.
-
Measure the absorbance at 480 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based IDO1 Activity Assay
This assay measures the inhibitory effect of the compounds on IDO1 activity within a cellular context, providing insights into cell permeability and target engagement.[1][3][11]
Protocol:
-
Cell Culture and IDO1 Induction:
-
Inhibitor Treatment and Kynurenine Measurement:
-
Prepare serial dilutions of the test compounds in cell culture medium supplemented with L-tryptophan (e.g., 15 µg/mL).[3]
-
After the 24-hour IFN-γ induction, remove the medium and replace it with the medium containing the serially diluted inhibitors or vehicle control.
-
Incubate the cells for an additional 24-48 hours.
-
Collect 140 µL of the cell culture supernatant.[3]
-
Add 10 µL of 6.1 N TCA to the supernatant, mix, and incubate at 50°C for 30 minutes.[3]
-
Centrifuge at 2500 rpm for 10 minutes.[3]
-
Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% (w/v) p-DMAB in acetic acid.
-
Measure the absorbance at 480 nm.[3]
-
-
Data Analysis:
-
Determine the concentration of kynurenine in each sample using a standard curve.
-
Calculate the percentage of inhibition of kynurenine production for each inhibitor concentration.
-
Determine the cellular IC50 value as described for the biochemical assay.
-
Caption: The IDO1 pathway and points of inhibition.
Expected Results and Comparative Analysis
The experimental data should be compiled into clear, comparative tables to facilitate analysis.
Table 1: Biochemical Potency of IDO1 Inhibitors
| Compound | IC50 (nM) |
| Methyl 6-cyano-1H-indazole-3-carboxylate | [Experimental Value] |
| Epacadostat | [Experimental Value] |
| Navoximod | [Experimental Value] |
Table 2: Cellular Potency of IDO1 Inhibitors
| Compound | Cellular IC50 (nM) |
| Methyl 6-cyano-1H-indazole-3-carboxylate | [Experimental Value] |
| Epacadostat | [Experimental Value] |
| Navoximod | [Experimental Value] |
A direct comparison of the IC50 values will provide a quantitative measure of the relative potency of Methyl 6-cyano-1H-indazole-3-carboxylate. A lower IC50 value indicates higher potency. The correlation between the biochemical and cellular IC50 values will also be informative. A significant drop-off in potency in the cell-based assay compared to the biochemical assay may suggest issues with cell permeability or efflux.
Discussion and Future Directions
This benchmarking guide provides a robust framework for the initial characterization of Methyl 6-cyano-1H-indazole-3-carboxylate as a potential IDO1 inhibitor. The results will offer a clear indication of its potency relative to established clinical candidates.
Should Methyl 6-cyano-1H-indazole-3-carboxylate demonstrate comparable or superior potency to Epacadostat and Navoximod, further investigations would be warranted. These could include:
-
Mechanism of Action Studies: Determining whether the inhibition is reversible or irreversible and competitive or non-competitive.[11][16]
-
Selectivity Profiling: Assessing the inhibitory activity against other tryptophan-catabolizing enzymes, such as IDO2 and Tryptophan 2,3-dioxygenase (TDO).
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity in preclinical animal models, both as a monotherapy and in combination with other immunotherapies.
By following the detailed protocols outlined in this guide, researchers can obtain reliable and reproducible data to make informed decisions about the future development of Methyl 6-cyano-1H-indazole-3-carboxylate as a novel immuno-oncology therapeutic.
References
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Shaanxi Bloom Tech Co., Ltd. (2024, October 13). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Retrieved from [Link]
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Drug Target Review. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Retrieved from [Link]
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PubChem. (n.d.). Methyl 6-cyano-1H-indazole-3-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]
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Shaanxi Bloom Tech Co., Ltd. (2024, March 12). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? Retrieved from [Link]
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National Cancer Institute. (n.d.). Definition of epacadostat. Retrieved from [Link]
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Li, F., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central. Retrieved from [Link]
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Sviridov, S., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed Central. Retrieved from [Link]
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BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]
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Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
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Wajs, E., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis Online. Retrieved from [Link]
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Muller, A. J., & Prendergast, G. C. (2017). Discovery of IDO1 inhibitors: from bench to bedside. PubMed Central. Retrieved from [Link]
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Jochems, C., et al. (2020). Preclinical Characterization of Linrodostat Mesylate, a Novel, Potent, and Selective Oral Indoleamine 2,3-Dioxygenase 1 Inhibitor. PubMed. Retrieved from [Link]
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Jäger, D., et al. (2015). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. OncoImmunology. Retrieved from [Link]
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OncLive. (2019, October 31). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. Retrieved from [Link]
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ACS Publications. (2025, February 13). Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
-
BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. Retrieved from [Link]
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PragmaMarketResearch. (n.d.). The global IDO Inhibitor market size will be USD 10685.5 million in 2024. Retrieved from [Link]
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Frontiers. (n.d.). IDO Expression in Cancer: Different Compartment, Different Functionality? Retrieved from [Link]
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Frontiers. (2023, April 13). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Retrieved from [Link]
-
PubMed Central. (n.d.). Cell-Based Identification of New IDO1 Modulator Chemotypes. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2017, March 6). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
